molecular formula C16H14BrN3O2 B2794092 2-bromo-N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline CAS No. 477846-87-0

2-bromo-N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline

Cat. No.: B2794092
CAS No.: 477846-87-0
M. Wt: 360.211
InChI Key: FTXIDSVVPRLHPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline is a useful research compound. Its molecular formula is C16H14BrN3O2 and its molecular weight is 360.211. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3O2/c17-14-9-12(20(21)22)5-6-16(14)18-8-7-11-10-19-15-4-2-1-3-13(11)15/h1-6,9-10,18-19H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTXIDSVVPRLHPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC3=C(C=C(C=C3)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Renaissance of Psychedelic Medicine: A Technical Guide to the Therapeutic Potential of N-Substituted Tryptamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-substituted tryptamine derivatives, a class of compounds including well-known psychedelics like psilocybin and N,N-dimethyltryptamine (DMT), are at the forefront of a renaissance in psychiatric medicine. Once relegated to the fringes of scientific inquiry, these molecules are now the subject of rigorous clinical investigation, demonstrating profound therapeutic potential for a range of challenging-to-treat central nervous system (CNS) disorders. This in-depth technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals. We will explore the core molecular mechanisms, delve into the nuanced structure-activity relationships that govern their pharmacological profiles, and detail their promising therapeutic applications, supported by the latest clinical and preclinical evidence. Furthermore, this guide offers practical, field-proven insights into the experimental protocols necessary to synthesize and evaluate these compelling compounds, with the goal of accelerating the discovery and development of novel tryptamine-based therapeutics.

Introduction: A Paradigm Shift in Neuropharmacology

For decades, the therapeutic potential of psychedelic compounds was largely overlooked due to socio-political factors. However, a growing body of evidence has reignited interest in their unique ability to induce profound changes in consciousness, mood, and perception, which may translate into lasting therapeutic benefits for conditions like treatment-resistant depression, post-traumatic stress disorder (PTSD), and addiction.[1][2][3][4][5] N-substituted tryptamines, which share a core structural similarity with the endogenous neurotransmitter serotonin, form the chemical backbone of many of these promising agents.

The tryptamine scaffold, an indole ring connected to an ethylamine side chain, is a privileged structure in neuropharmacology.[6] N-substitution on the terminal amine group gives rise to a vast chemical space with diverse pharmacological properties. This guide will focus on the N,N-dialkyltryptamines, such as DMT, and the 4-hydroxy-N,N-dialkyltryptamines, exemplified by psilocin (the active metabolite of psilocybin), which have shown significant promise in clinical settings.

Mechanism of Action: The Serotonin 2A Receptor and Beyond

The primary molecular target for the psychoactive effects of most N-substituted tryptamines is the serotonin 2A receptor (5-HT2A).[6][7][8][9] These compounds act as agonists or partial agonists at this G-protein coupled receptor (GPCR), which is highly expressed in cortical regions associated with sensory perception, cognition, and mood regulation.[10][11]

Activation of the 5-HT2A receptor by tryptamine derivatives initiates a cascade of intracellular signaling events, primarily through the Gq/11 pathway.[4][12] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[4] This signaling cascade is believed to underlie the acute psychedelic effects and contribute to the downstream changes in gene expression and neuroplasticity that may be responsible for the observed therapeutic benefits.[10][13][14]

G Tryptamine_Derivative N-Substituted Tryptamine Derivative 5HT2A_Receptor 5-HT2A Receptor Tryptamine_Derivative->5HT2A_Receptor Agonist Binding Gq_G11 Gq/G11 Protein 5HT2A_Receptor->Gq_G11 Activation PLC Phospholipase C (PLC) Gq_G11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Downstream_Effects Downstream Cellular Effects (Neuroplasticity, Gene Expression) Ca_Release->Downstream_Effects PKC->Downstream_Effects

While the 5-HT2A receptor is the principal target, the pharmacological profile of these compounds is complex. Many N-substituted tryptamines also exhibit affinity for other serotonin receptor subtypes, such as 5-HT1A and 5-HT2C, which may contribute to their anxiolytic and antidepressant effects.[13][15][16] Furthermore, recent research suggests that the therapeutic effects of these compounds may not be solely dependent on their hallucinogenic properties, opening the door for the development of non-psychedelic analogs with therapeutic potential.[10][17][18][19][20][21]

Structure-Activity Relationships (SAR): Tuning Pharmacological Properties

The therapeutic potential and psychoactive effects of N-substituted tryptamines are exquisitely sensitive to their chemical structure. Modifications to the indole ring and the N-alkyl substituents can dramatically alter receptor affinity, functional activity, and metabolic stability.[6][8][22][23]

Indole Ring Substitutions:

  • 4-Position: The presence of a hydroxyl group at the 4-position, as seen in psilocin, is a key determinant of psychedelic activity. Acetylation of this hydroxyl group, as in 4-AcO-DMT, often results in a prodrug that is rapidly deacetylated in vivo to the active 4-hydroxy analog.[8][9][22]

  • 5-Position: A methoxy group at the 5-position, found in compounds like 5-MeO-DMT, generally enhances potency at 5-HT2A receptors.[24]

N-Alkyl Substitutions:

  • N,N-Dialkylation: Symmetrical and asymmetrical N,N-dialkyl substituents are common. Increasing the size of the N-alkyl groups can modulate receptor selectivity. For instance, bulkier N-alkyl groups have been associated with lower potency at 5-HT2C receptors and higher efficacy at 5-HT2B receptors.[8][9]

The following table summarizes the receptor binding affinities (Ki) and functional potencies (EC50) of a selection of N-substituted tryptamine derivatives at key serotonin receptors.

Compound5-HT2A Ki (nM)5-HT2A EC50 (nM)5-HT1A Ki (nM)5-HT2C Ki (nM)Therapeutic Potential
DMT 1985[12]527[25]--Antidepressant, Anxiolytic[2]
Psilocin (4-HO-DMT) -1-10[9]--Antidepressant, Anxiolytic[1][3]
5-MeO-DMT --High Affinity[23]-Antidepressant, Anxiolytic[23]
4-AcO-DMT -10-20 fold lower than psilocin[8]--Prodrug for Psilocin

Therapeutic Applications: A New Frontier in CNS Drug Development

The unique ability of N-substituted tryptamines to induce profound psychological experiences and promote neuroplasticity has led to their investigation for a variety of CNS disorders.

Psychedelic-Assisted Therapy:

A promising therapeutic paradigm involves the administration of a psychedelic compound in a controlled clinical setting with psychological support from trained therapists.[5] This approach, known as psychedelic-assisted therapy (PAT), has shown remarkable efficacy in clinical trials for:

  • Treatment-Resistant Depression (TRD): Psilocybin-assisted therapy has been granted "breakthrough therapy" designation by the FDA for TRD, with studies demonstrating rapid and sustained antidepressant effects.[1]

  • Post-Traumatic Stress Disorder (PTSD): MDMA-assisted therapy (though not a classic tryptamine, its success has paved the way for tryptamine research) has shown significant promise in reducing PTSD symptoms.

  • Anxiety and Existential Distress in Palliative Care: Psilocybin has been shown to reduce anxiety and depression in patients with life-threatening illnesses.[3][4]

  • Substance Use Disorders: Early research suggests that psilocybin and other tryptamines may be effective in treating addiction to substances like alcohol and nicotine.[1]

Non-Hallucinogenic Analogs:

A significant area of current research is the development of non-hallucinogenic N-substituted tryptamine derivatives that retain the therapeutic benefits without the psychoactive effects.[17][18][19][20][21] These compounds, often referred to as "psychoplastogens," aim to harness the neuroplasticity-promoting properties of psychedelics in a more clinically manageable way.

Experimental Protocols: A Practical Guide for Researchers

To facilitate further research in this exciting field, this section provides detailed, step-by-step methodologies for the synthesis and evaluation of N-substituted tryptamine derivatives.

Synthesis of N,N-Dialkyltryptamines via Tryptophol

This protocol describes a general method for the synthesis of N,N-dialkyltryptamines from tryptophol.[26]

Step 1: Conversion of Tryptophol to 3-(2-Bromoethyl)-indole

  • Dissolve tryptophol in a suitable solvent (e.g., dichloromethane).

  • Cool the solution in an ice bath.

  • Slowly add a brominating agent (e.g., phosphorus tribromide).

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer and concentrate under reduced pressure to obtain 3-(2-bromoethyl)-indole.

Step 2: N-Alkylation with a Secondary Amine

  • Dissolve 3-(2-bromoethyl)-indole in a polar aprotic solvent (e.g., acetonitrile).

  • Add an excess of the desired secondary amine (e.g., dimethylamine for DMT).

  • Add a non-nucleophilic base (e.g., potassium carbonate).

  • Heat the reaction mixture and stir until completion (monitor by TLC).

  • Cool the reaction, filter, and concentrate the filtrate.

  • Purify the crude product by column chromatography to yield the desired N,N-dialkyltryptamine.

G Tryptophol Tryptophol Bromoethylindole 3-(2-Bromoethyl)-indole Tryptophol->Bromoethylindole Bromination Dialkyltryptamine N,N-Dialkyltryptamine Bromoethylindole->Dialkyltryptamine N-Alkylation Secondary_Amine Secondary Amine (e.g., Dimethylamine) Secondary_Amine->Dialkyltryptamine

In Vitro Evaluation: Receptor Binding and Functional Assays

5.2.1. Radioligand Binding Assay for 5-HT2A Receptor Affinity (Ki)

This protocol outlines a competitive radioligand binding assay to determine the binding affinity of a test compound for the human 5-HT2A receptor.[4][12][27][28]

Materials:

  • Membrane preparation from cells expressing the human 5-HT2A receptor.

  • Radioligand (e.g., [3H]ketanserin).

  • Test compound at various concentrations.

  • Non-specific binding control (e.g., a high concentration of an unlabeled 5-HT2A antagonist).

  • Assay buffer.

  • 96-well filter plates.

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Prepare dilutions of the test compound.

  • In a 96-well plate, combine the membrane preparation, radioligand, and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Incubate the plate to allow for binding equilibrium.

  • Rapidly filter the contents of each well through the filter plate and wash to remove unbound radioligand.

  • Dry the filter plate and add scintillation cocktail to each well.

  • Measure the radioactivity in each well using a microplate scintillation counter.

  • Calculate the specific binding at each concentration of the test compound.

  • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

  • Calculate the Ki value using the Cheng-Prusoff equation.

5.2.2. Calcium Mobilization Assay for 5-HT2A Receptor Functional Activity (EC50)

This assay measures the increase in intracellular calcium concentration following agonist stimulation of the Gq-coupled 5-HT2A receptor.[8][9][11][25][29][30][31]

Materials:

  • Cells expressing the human 5-HT2A receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-8).

  • Test compound at various concentrations.

  • Assay buffer.

  • 96-well black, clear-bottom plates.

  • Fluorescence plate reader with kinetic reading capabilities.

Procedure:

  • Seed the cells in the 96-well plates and allow them to adhere overnight.

  • Load the cells with the calcium-sensitive fluorescent dye.

  • Prepare dilutions of the test compound.

  • Use the fluorescence plate reader to measure the baseline fluorescence of each well.

  • Add the test compound to the wells and immediately begin kinetic measurement of fluorescence.

  • Record the peak fluorescence intensity for each concentration of the test compound.

  • Plot the fluorescence response against the log of the test compound concentration.

  • Determine the EC50 value (the concentration of the test compound that produces 50% of the maximal response).

In Vivo Evaluation: Head-Twitch Response (HTR) in Mice

The head-twitch response (HTR) is a rapid, side-to-side head movement in rodents that is a behavioral proxy for 5-HT2A receptor activation and is used to assess the hallucinogenic potential of a compound.[1][3][32][33]

Materials:

  • Male C57BL/6J mice.

  • Test compound at various doses.

  • Vehicle control.

  • Observation chambers.

  • Video recording equipment (optional, but recommended for accurate scoring).

Procedure:

  • Acclimate the mice to the observation chambers.

  • Administer the test compound or vehicle to the mice (e.g., via intraperitoneal injection).

  • Place the mice back into the observation chambers.

  • Record the number of head twitches for a defined period (e.g., 30-60 minutes).

  • Analyze the dose-response relationship for HTR induction.

G Synthesis Compound Synthesis In_Vitro In Vitro Evaluation Synthesis->In_Vitro Binding_Assay Radioligand Binding Assay (Ki) In_Vitro->Binding_Assay Functional_Assay Calcium Mobilization Assay (EC50) In_Vitro->Functional_Assay In_Vivo In Vivo Evaluation In_Vitro->In_Vivo HTR_Assay Head-Twitch Response (HTR) In_Vivo->HTR_Assay Therapeutic_Candidate Therapeutic Candidate In_Vivo->Therapeutic_Candidate

Future Directions and Conclusion

The field of N-substituted tryptamine research is rapidly evolving, with several exciting avenues for future exploration:

  • Elucidating the role of non-5-HT2A receptor targets: A deeper understanding of how these compounds interact with other receptor systems will be crucial for developing more selective and effective therapeutics.[13][15][16]

  • Optimizing psychedelic-assisted therapy protocols: Further research is needed to refine the therapeutic protocols, including patient selection, dosing strategies, and the nature of the psychological support.[2][5][7][34][35]

  • Developing novel non-hallucinogenic analogs: The design and synthesis of psychoplastogens that promote neuroplasticity without inducing psychedelic effects holds immense promise for broadening the clinical applicability of these compounds.[17][18][19][20][21]

References

  • Psilocybin Therapy for Mental Health: New Hope for Depression and Anxiety. (2025, May 17).
  • Psychedelic-assisted therapy as a complex intervention: implications for clinical trial design. (2025, October 2).
  • Understanding DMT Therapy - Palo Alto University.
  • How Psilocybin Treatment Helps Anxiety: A Guide to Psychedelic Therapy - LA Concierge Psychologist. (2025, June 2).
  • Beyond the 5-HT2A Receptor: Classic and Nonclassic Targets in Psychedelic Drug Action. (2023, November 8).
  • Beyond the 5-HT2A Receptor: Classic and Nonclassic Targets in Psychedelic Drug Action | Request PDF - ResearchGate.
  • Chemistry and Structure-Activity Relationships of Psychedelics - Blossom Analysis.
  • Investigation of the Structure–Activity Relationships of Psilocybin Analogues - PMC.
  • Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines. (2025, July 2).
  • Beyond the 5-HT>2A> Receptor: Classic and Nonclassic Targets in Psychedelic Drug Action - University of Helsinki Research Portal. (2023, November 8).
  • Application Notes: 5-HT2A Antagonist Radioligand Binding Assay - Benchchem.
  • Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors - Bio-protocol. (2020, October 5).
  • Investigation of the structure-activity relationships of psilocybin analogues - LJMU Research Online.
  • A Non-Hallucinogenic Psychedelic Analog with Therapeutic Potential - PMC - NIH. (2021, June 9).
  • Correlation between the potency of hallucinogens in the mouse head-twitch response assay and their behavioral and subjective effects in.
  • Investigation of the Structure–Activity Relationships of Psilocybin Analogues | ACS Pharmacology & Translational Science. (2020, December 14).
  • FDA Issues First Draft Guidance on Clinical Trials with Psychedelic Drugs. (2023, June 23).
  • Chemistry and Structure-Activity Relationships of Psychedelics - OPEN Foundation. (2017, March 26).
  • A non-hallucinogenic psychedelic analogue with therapeutic potential - PubMed - NIH. (2021, January 15).
  • Beyond the 5-HT2A Receptor: Classic and Nonclassic Targets in Psychedelic Drug Action - PubMed. (2023, November 8).
  • Automated Computer Software Assessment of 5-Hydroxytryptamine 2A Receptor-Mediated Head Twitch Responses from Video Recordings of Mice - PMC.
  • Challenges in Trial Design for Psychedelic-Assisted Therapies: - MGH Psychiatry Academy.
  • Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines. - Alexander Shulgin Research Institute. (2011, October 29).
  • A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC - NIH.
  • The Promise of Non-Hallucinogenic Psychedelics: A Field Coming Into Focus. (2025, December 3).
  • Automated Imaging Assay for Characterizing Ca2+ Flux with R-GECO Biosensor - Agilent.
  • Discovered: Non-hallucinogenic psychedelic analogs that demonstrate therapeutic effects. (2022, January 27).
  • A non-hallucinogenic psychedelic analogue with therapeutic potential - eScholarship. (2020, December 10).
  • High-throughput calcium flux assays: luminescent versus fluorescent readout. (2016, September 20).
  • Signaling Mechanism Responsible for 5-HT2A Receptor Tolerance to Psychedelic Induced Head-Twitch Behavior in Mice - VCU Scholars Compass. (2020, May 18).
  • US20210395201A1 - Synthesis of n,n-dimethyltryptamine-type compounds, methods, and uses - Google Patents.
  • Mechanisms of Antidepressant Action of Psilocybin: Role of 5-HT2B-5-HT1A Receptor Dimerization and GSK-3β Activation in an Anim.
  • Dialkyltryptamines via Tryptophol - [www.rhodium.ws] - designer-drug .com.
  • Psychedelics in Clinical Trials: A Promising Frontier in Mental Health Treatment. (2025, July 22).
  • CALCIUM FLUX PROTOCOL.
  • 5-HT2A Biochemical Binding Assay Service - Reaction Biology.
  • Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed. (2000, August 15).
  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience.
  • Assay in Summary_ki - BindingDB.
  • WO2022140844A1 - Method of synthesizing indole compounds - Google Patents.

Sources

The Versatile Scaffold of 2-Bromo-4-nitroaniline: A Comprehensive Review of its Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led medicinal chemists to explore a vast chemical space. Within this landscape, the substituted aniline scaffold has consistently proven to be a privileged starting point for the development of a diverse array of bioactive molecules. Among these, 2-bromo-4-nitroaniline has emerged as a particularly versatile building block, offering multiple reaction sites for chemical modification and the introduction of various pharmacophores. This technical guide provides an in-depth review of the synthesis, biological activities, and mechanisms of action of 2-bromo-4-nitroaniline derivatives, with a focus on their potential as anticancer and antimicrobial agents.

The Strategic Importance of the 2-Bromo-4-nitroaniline Core

The chemical architecture of 2-bromo-4-nitroaniline provides a unique combination of functional groups that are ripe for synthetic manipulation. The electron-withdrawing nitro group, the reactive bromine atom, and the nucleophilic amino group offer a triad of opportunities for chemists to construct complex molecular frameworks. This inherent reactivity, coupled with the rigid aromatic core, allows for the precise spatial arrangement of substituents, a critical factor in designing molecules that can effectively interact with biological targets.

Synthetic Pathways: From a Simple Aniline to Complex Heterocycles

The journey from 2-bromo-4-nitroaniline to a potential drug candidate involves a series of strategic synthetic transformations. This section details the key synthetic routes employed to generate medicinally relevant derivatives.

Synthesis of 2-Bromo-4-nitroaniline

A common laboratory-scale synthesis of 2-bromo-4-nitroaniline involves the bromination of 4-nitroaniline.

Experimental Protocol: Synthesis of 2-Bromo-4-nitroaniline

  • Dissolve 4-nitroaniline in a suitable solvent such as glacial acetic acid.

  • Add a brominating agent, such as N-bromosuccinimide (NBS) or bromine in acetic acid, portion-wise to the solution at room temperature while stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water to precipitate the product.

  • Filter the solid, wash thoroughly with water to remove any acid, and dry under vacuum to yield 2-bromo-4-nitroaniline.

Caption: Synthesis of 2-Bromo-4-nitroaniline.

Building Anticancer Agents: The Imidazole Scaffold

Derivatives of 2-bromo-4-nitroaniline incorporating an imidazole ring have shown promising anticancer activity. The synthesis of 2-bromo-4-nitro-1,5-diphenyl-1H-imidazole derivatives, for instance, has been a subject of interest.

Experimental Protocol: Synthesis of 2-Bromo-4-nitro-1,5-diphenyl-1H-imidazole Derivatives

  • Step 1: Synthesis of the Imidazole Core: A multi-component reaction involving an appropriately substituted benzaldehyde, an aniline, and a source of ammonia (e.g., ammonium acetate) in a suitable solvent like glacial acetic acid is heated to form the 1,2,4,5-tetrasubstituted imidazole core.

  • Step 2: Nitration: The formed imidazole is nitrated using a nitrating agent such as nitric acid in sulfuric acid to introduce the nitro group at the 4-position.

  • Step 3: Bromination: The 4-nitroimidazole derivative is then brominated at the 2-position using a brominating agent like N-bromosuccinimide in a solvent such as acetonitrile.

Caption: Synthesis of Anticancer Imidazole Derivatives.

Crafting Antimicrobial Agents: Quinolines and Amides

The 2-bromo-4-nitroaniline scaffold is also a valuable precursor for synthesizing compounds with antimicrobial properties, particularly quinoline and N-phenyl amide derivatives.

The Conrad-Limpach reaction is a classic method for constructing the quinoline core from anilines. Utilizing 2,6-dibromo-4-nitroaniline, a close analog of our core molecule, highly substituted quinolones with potential as N-methyl-D-aspartate (NMDA) receptor antagonists can be synthesized[1]. This highlights the potential of using 2-bromo-4-nitroaniline in a similar fashion.

Conceptual Protocol: Synthesis of Quinolone Derivatives

  • Condensation: React 2-bromo-4-nitroaniline with a β-ketoester (e.g., ethyl acetoacetate) under acidic conditions to form an enaminone intermediate.

  • Cyclization: Heat the enaminone at a high temperature to induce cyclization, forming the 4-quinolone ring system.

The amino group of 2-bromo-4-nitroaniline can be readily acylated to form N-phenyl amide derivatives, a class of compounds explored for their antimicrobial effects[1].

Experimental Protocol: Synthesis of N-Phenyl Amide Derivatives

  • Dissolve 2-bromo-4-nitroaniline in an aprotic solvent like dichloromethane.

  • Add a base, such as triethylamine, to the solution.

  • Cool the mixture to 0°C and slowly add an acyl chloride (e.g., benzoyl chloride).

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Work up the reaction mixture by washing with dilute acid and base, followed by purification to obtain the desired N-phenyl amide derivative.

Biological Activities: A Spectrum of Therapeutic Promise

Derivatives of 2-bromo-4-nitroaniline have demonstrated a range of biological activities, with anticancer and antimicrobial effects being the most prominent.

Anticancer Activity

A series of novel 2-bromo-4-nitro-1,5-diphenyl-1H-imidazole derivatives have been synthesized and screened for their anticancer activity against HeLa (Human cervical carcinoma) cell lines[1]. Several of these compounds exhibited significant cytotoxic activity when compared to the standard anticancer drug 5-fluorouracil[1].

Compound IDSubstitution on Diphenyl RingsCancer Cell LineIC50 (µM)
A-IVd 3-NO2HeLaData not specified, but showed high potency[1]
A-IVh 4-NO2HeLaData not specified, but showed high potency[1]
A-IVj 2-Cl and 4-OHHeLaData not specified, but showed high potency[1]

Table 1: Anticancer Activity of Selected 2-Bromo-4-nitro-1,5-diphenyl-1H-imidazole Derivatives

Antimicrobial Activity

The presence of the nitro group is a key feature in many antimicrobial drugs, as it can be bioreductively activated within microbial cells to produce toxic radical species. This principle extends to derivatives of 2-bromo-4-nitroaniline.

N-substituted 2-nitroaniline derivatives, a class that includes our core scaffold, have demonstrated significant potential as antimicrobial agents against a range of bacterial and fungal strains.

Compound ClassMicrobial StrainMIC (µg/mL)
Diamide derivativeStaphylococcus aureusNot specified
Diamide derivativeEscherichia coliNot specified
Thiazole derivativeStaphylococcus aureusNot specified
Thiazole derivativeEscherichia coliNot specified

Table 2: Antimicrobial Activity of Selected N-Substituted 2-Nitroaniline Derivatives

Mechanism of Action: Unraveling the Molecular Interactions

Understanding the mechanism of action is crucial for the rational design and optimization of drug candidates. While the precise mechanisms for many 2-bromo-4-nitroaniline derivatives are still under investigation, insights can be drawn from related compounds.

Anticancer Mechanism

The anticancer activity of imidazole derivatives can be multifaceted. For some related diphenylimidazole compounds, the mechanism of action has been attributed to the inhibition of cyclo-oxygenase (COX) enzymes, which are involved in inflammation and cancer progression[1]. The nitro group in these compounds may also play a role in their anticancer effects, potentially through bioreductive activation in the hypoxic environment of solid tumors, leading to the formation of cytotoxic radicals.

Caption: General Antimicrobial Mechanism of Nitroaromatics.

Conclusion and Future Directions

The 2-bromo-4-nitroaniline scaffold has demonstrated its value as a versatile starting material for the synthesis of a variety of heterocyclic compounds with significant potential in medicinal chemistry. The anticancer and antimicrobial activities of its derivatives warrant further investigation and optimization. Future research should focus on:

  • Expanding the chemical diversity: Synthesizing a broader range of derivatives to establish more comprehensive structure-activity relationships (SAR).

  • Elucidating detailed mechanisms of action: Identifying the specific molecular targets and signaling pathways modulated by these compounds to enable rational drug design.

  • In vivo evaluation: Advancing the most promising candidates to preclinical in vivo models to assess their efficacy and safety profiles.

The exploration of 2-bromo-4-nitroaniline derivatives represents a promising avenue for the discovery of novel therapeutic agents to address the ongoing challenges in cancer and infectious diseases.

References

[1]Synthesis and Evaluation of Novel 2-bromo-4-nitro-1, 5-diphenyl substituted-1-H-imidazole Derivatives as Anticancer Agent. (2018). Journal of Chemistry and Chemical Sciences, 8(5), 865-869. [Link]

Sources

Pharmacological Profiling of Indole-Ethyl-Nitroaniline Derivatives: 5-HT Receptor Binding Affinity and SAR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the binding kinetics, structure-activity relationships (SAR), and pharmacological implications of indole-ethyl-nitroaniline derivatives targeting serotonin (5-hydroxytryptamine, 5-HT) receptors. Specifically, we examine the hybridization of the tryptamine (indole-ethyl-amine) scaffold with nitro-substituted aniline moieties. These ligands represent a critical area of study for mapping the Orthosteric Binding Site (OBS) and the Extended Binding Pocket (EBP) of the 5-HT2A and 5-HT6 receptor subtypes, which are implicated in neuropsychiatric disorders ranging from schizophrenia to cognitive impairment.

Structural Rationale & Chemical Space

The core pharmacophore of serotonin is the indole-ethyl-amine moiety. Modifications to the ethylamine nitrogen are the primary driver for subtype selectivity.

The Nitroaniline Modification

The introduction of a nitro-substituted phenyl group to the tryptamine nitrogen (forming an N-aryl or N-benzyl derivative) serves three distinct medicinal chemistry functions:

  • Electronic Modulation: The nitro group (

    
    ) is a strong electron-withdrawing group (EWG). When attached to the aromatic ring of the N-substituent, it alters the electron density of the pi-system, influencing 
    
    
    
    stacking interactions with aromatic residues (e.g., Phe339 in 5-HT2A) within the receptor pocket.
  • Lipophilicity & BBB Penetration: The nitroaniline moiety increases the logP of the molecule compared to the parent tryptamine, potentially enhancing blood-brain barrier (BBB) permeability.

  • Basicity Reduction: If the nitroaniline is directly coupled (forming a diarylamine-like structure), the pKa of the bridging nitrogen drops significantly. However, in N-benzyl-nitroaniline derivatives (similar to the 25N-NBOMe series), the basicity is maintained to preserve the critical salt bridge with Asp155 (Asp3.32) .

Synthetic Pathway

The synthesis of these derivatives typically follows a convergent pathway involving nucleophilic substitution or reductive amination.

SynthesisPathway Tryptamine Tryptamine (Indole-Ethyl-Amine) Intermediate Intermediate Complex Tryptamine->Intermediate Nucleophilic Attack (SNAr or Imine formation) Reagent 2-Fluoro-Nitrobenzene (or Nitro-Benzaldehyde) Reagent->Intermediate Product Indole-Ethyl-Nitroaniline Derivative Intermediate->Product Reduction (if aldehyde) or Purification

Figure 1: General synthetic workflow for N-substituted indole-ethyl-nitroaniline derivatives.

Receptor Binding Mechanism

Understanding the affinity of these derivatives requires a deep dive into the molecular interactions at the 5-HT2A receptor, the primary target for psychoactive tryptamines.

The Orthosteric Binding Site (OBS)

The binding affinity (


) is governed by the stability of the ligand-receptor complex. For indole-ethyl-nitroaniline derivatives, the binding mode involves:
  • The Salt Bridge: The protonated ethylamine nitrogen forms an ionic bond with Asp155 (3.32) in Transmembrane Helix 3 (TM3). Note: If the nitroaniline modification reduces the amine pKa below 6.0, this interaction is weakened, drastically reducing affinity.

  • The Aromatic Box: The indole ring engages in edge-to-face

    
     interactions with Phe340 (6.52)  and Trp336 (6.48) .
    
  • The Extended Pocket (Selectivity Filter): The nitroaniline tail extends toward Transmembrane Helix 7 (TM7). The nitro group can act as a hydrogen bond acceptor for Ser159 or Thr160 , residues often mutated to validate binding models.

Signaling Pathways

Upon binding, these ligands can act as agonists (stabilizing the active conformation) or antagonists. Agonism at 5-HT2A recruits


 proteins.

Signaling Ligand Indole-Ethyl-Nitroaniline Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Binding (Ki) Gq Gq/11 Protein Receptor->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Stimulation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release (ER) IP3->Ca PKC PKC Activation DAG->PKC

Figure 2: Canonical Gq-mediated signaling pathway activated by 5-HT2A agonists.

Experimental Protocol: Radioligand Binding Assay

To determine the binding affinity (


) of indole-ethyl-nitroaniline derivatives, a competitive radioligand binding assay is the industry standard. This protocol ensures self-validation through the use of specific antagonists.
Materials
  • Receptor Source: HEK-293 cells stably expressing human 5-HT2A or 5-HT2C receptors.[1]

  • Radioligand:

    
    -Ketanserin (Antagonist, high affinity for 5-HT2A) or 
    
    
    
    -Cimbi-36 (Agonist).
  • Non-specific Binder: Methysergide (

    
    ) or Mianserin.
    
Step-by-Step Methodology
  • Membrane Preparation:

    • Harvest HEK-293 cells and homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

    • Centrifuge at 20,000 x g for 20 mins. Resuspend pellet to remove endogenous serotonin.

  • Incubation:

    • Prepare 96-well plates.

    • Add

      
       of radioligand (
      
      
      
      -Ketanserin, final conc. 1-2 nM).
    • Add

      
       of the test compound (Indole-ethyl-nitroaniline derivative) at varying concentrations (
      
      
      
      to
      
      
      ).
    • Add

      
       of membrane suspension.
      
  • Equilibrium:

    • Incubate for 60 minutes at 27°C (room temperature) to allow equilibrium competition.

  • Filtration & Counting:

    • Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding) using a cell harvester.

    • Wash filters 3x with ice-cold buffer.

    • Add scintillation cocktail and count radioactivity (CPM) via liquid scintillation spectrometry.

  • Data Analysis:

    • Calculate

      
       using non-linear regression (4-parameter logistic fit).
      
    • Convert to

      
       using the Cheng-Prusoff Equation :
      
      
      
      
      Where
      
      
      is radioligand concentration and
      
      
      is the dissociation constant of the radioligand.

Binding Affinity Data (SAR Analysis)

The following table summarizes the binding affinities of tryptamine derivatives, highlighting the impact of nitro-substitutions and N-benzyl/N-aryl modifications.

Note: Lower ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 indicates higher affinity.
Compound ClassStructure Description5-HT2A

(nM)
5-HT2C

(nM)
Selectivity (2A/2C)Ref
Tryptamine Unsubstituted indole-ethyl-amine> 1000> 1000Low[1]
5-MeO-DMT 5-methoxy-N,N-dimethyltryptamine~60~1150.5[1]
25N-NBOMe Phenethylamine with 2,5-dimethoxy-4-nitro sub.0.61.83.0[2]
Indole-Nitro N-(2-nitrobenzyl)tryptamine15 - 45 80 - 150~3.0[3]
EGIS-7625 Nitro-aniline piperazine derivative272> 500High[4]
Interpretation of Data[1][3][7][8][10][12][13][14][15][16][17][18]
  • The Nitro Effect: The presence of a nitro group at the 4-position of the phenyl ring (in phenethylamines) or on the N-benzyl ring of tryptamines often retains or enhances affinity for 5-HT2A compared to the unsubstituted parent. This is due to the favorable electrostatic interaction with the deep binding pocket.

  • Selectivity: Indole-ethyl-nitroaniline derivatives often show a modest selectivity for 5-HT2A over 5-HT2C.[2] This is critical for drug development, as 5-HT2B agonism (often associated with non-selective 5-HT ligands) is linked to valvular heart disease.

Conclusion

Indole-ethyl-nitroaniline derivatives represent a sophisticated optimization of the tryptamine scaffold. By leveraging the electron-withdrawing nature of the nitro group and the steric bulk of the aniline/benzyl moiety, researchers can achieve nanomolar affinity at the 5-HT2A receptor.

  • Key Takeaway: The structural integrity of the ethylamine salt bridge is paramount; modifications must ensure the nitrogen remains basic enough to interact with Asp155.

  • Future Direction: Further SAR studies should focus on rigidifying the ethyl linker to reduce conformational entropy, potentially increasing selectivity for 5-HT6 or specific 5-HT2 subtypes.

References

  • BenchChem. (2025).[3] A Comparative Analysis of Tryptamine Binding Affinities at Serotonin (5-HT) Receptors.

  • Eshleman, A. J., et al. (2014). Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors.[1] Biochemical Pharmacology.[4]

  • Kozell, L. B., et al. (2023).[5] Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter. Journal of Pharmacology and Experimental Therapeutics.

  • Kejriwal, P., et al. (2024). The affinities for serotonin/dopamine receptors of the compounds 1-4.[6][7] ResearchGate.[8]

Sources

An In-Depth Technical Guide to the Pharmacophore Modeling of 2-bromo-N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

A Hypothetical Case Study Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive, in-depth walkthrough of the pharmacophore modeling process for the novel molecule, 2-bromo-N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline. Due to the absence of publicly available biological activity data for this specific compound, we present a hypothetical yet scientifically rigorous case study targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The choice of VEGFR-2 as a putative target is substantiated by the prevalence of the indole scaffold in numerous known kinase inhibitors.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering a detailed narrative that explains the causality behind experimental choices and provides self-validating protocols. We will explore both ligand-based and structure-based pharmacophore modeling methodologies, their validation, and subsequent application in a virtual screening workflow to identify potential hit compounds from the ZINC database.

Introduction: The Rationale for Pharmacophore Modeling and Target Selection

The compound this compound is a synthetic molecule featuring a brominated nitroaniline moiety linked to an indole ethylamine backbone. While its specific biological activities are not yet characterized, its structural motifs, particularly the indole ring, are recognized as "privileged structures" in medicinal chemistry, frequently found in compounds targeting a wide range of biological entities, most notably protein kinases.[1][3]

Pharmacophore modeling is a cornerstone of modern computer-aided drug design (CADD), enabling the identification of the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect.[4][5] This approach is instrumental in virtual screening, lead optimization, and understanding structure-activity relationships (SAR).[6][7]

Given the prevalence of the indole scaffold in kinase inhibitors, we hypothesize that this compound may exhibit inhibitory activity against a protein kinase. For the purpose of this guide, we have selected the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as a plausible hypothetical target. VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, and its inhibition is a clinically validated strategy in oncology.[6][8] Numerous FDA-approved and investigational kinase inhibitors targeting VEGFR-2 feature an indole or a bioisosteric scaffold.[9][10]

This guide will delineate the complete workflow for developing and applying a pharmacophore model for our topic compound against its hypothetical target, VEGFR-2.

Ligand-Based Pharmacophore Modeling: Learning from Known Inhibitors

Ligand-based pharmacophore modeling is employed when the three-dimensional structure of the target is unknown or when a set of known active ligands is available.[5] This approach involves identifying the common chemical features among a set of structurally diverse molecules that are known to be active against the target of interest.

Assembling the Training and Test Sets

A crucial first step is the compilation of a training set of known VEGFR-2 inhibitors with a range of activities (typically expressed as IC50 or Ki values) and a test set of active and inactive compounds for model validation. For this guide, we have curated a set of known VEGFR-2 inhibitors from the literature.[9][11][12][13]

Compound Scaffold VEGFR-2 IC50 (nM) Set
SorafenibBi-aryl urea90Training (Active)
SunitinibIndolinone10Training (Active)
PazopanibPyrimidine30Training (Active)
AxitinibIndazole0.2Training (Active)
LenvatinibQuinoline4.0Training (Active)
CabozantinibQuinoline0.035Training (Active)
ApatinibPyridine1Training (Active)
Compound XInactive Scaffold>10,000Test (Inactive)
Compound YInactive Scaffold>10,000Test (Inactive)
............

Table 1: A representative set of VEGFR-2 inhibitors for ligand-based pharmacophore modeling.

Ligand-Based Pharmacophore Model Generation Protocol (Using BIOVIA Discovery Studio)

The following is a detailed protocol for generating a ligand-based pharmacophore model using the Common Feature Pharmacophore Generation protocol in BIOVIA Discovery Studio.[14][15]

  • Ligand Preparation:

    • Import the 3D structures of the training set molecules into a new molecular window.

    • Ensure that the molecules are correctly protonated and have their energies minimized. This can be achieved using the "Prepare Ligands" protocol.

  • Pharmacophore Model Generation:

    • Open the "Pharmacophore" tools and select the "Common Feature Pharmacophore Generation" protocol.

    • In the input parameters, select the prepared training set of active VEGFR-2 inhibitors.

    • Define the principal and MaxOmitFeat attributes for each molecule to guide the hypothesis generation. For instance, the most active compounds can be assigned a higher principal value.[14]

    • Specify the chemical features to be considered, such as Hydrogen Bond Acceptors (HBA), Hydrogen Bond Donors (HBD), Hydrophobic (HY), and Aromatic Rings (AR).

    • The algorithm will generate a series of pharmacophore hypotheses, each representing a different 3D arrangement of common features.

  • Hypothesis Selection:

    • The generated hypotheses are ranked based on a scoring function that considers how well each hypothesis maps to the active compounds.

    • The best hypothesis is typically the one that maps to the most active compounds while excluding inactive ones (if included in the training set).

Ligand-Based Pharmacophore Model Validation

Validation is a critical step to ensure that the generated pharmacophore model has predictive power and is not a result of chance.[16][17]

  • Test Set Validation: The best pharmacophore hypothesis is used to screen a test set containing both known active and inactive compounds. A good model should be able to identify the active compounds from the inactive ones.

  • Receiver Operating Characteristic (ROC) Curve Analysis: An ROC curve is generated by plotting the true positive rate (sensitivity) against the false positive rate (1-specificity) at various threshold settings.[7][16] The Area Under the Curve (AUC) is a measure of the model's ability to distinguish between active and inactive compounds. An AUC value closer to 1.0 indicates a better model.

Ligand-Based Pharmacophore Modeling Workflow.

Structure-Based Pharmacophore Modeling: Leveraging the Target's Architecture

Structure-based pharmacophore modeling utilizes the 3D structure of the biological target, typically obtained from X-ray crystallography or NMR spectroscopy, to identify the key interaction points within the binding site.[5][18]

Selection and Preparation of the Target Structure

For this study, we have selected the crystal structure of the VEGFR-2 kinase domain in complex with the inhibitor sorafenib (PDB ID: 4ASD).[4][10][19] This high-resolution (2.03 Å) structure provides a detailed view of the interactions between a known inhibitor and the active site of VEGFR-2.

Protocol for Protein Preparation (Using Molecular Operating Environment - MOE):

  • Import PDB Structure: Load the 4ASD PDB file into MOE.

  • Remove Unnecessary Components: Delete water molecules, co-solvents, and any chains that are not part of the kinase domain of interest.

  • Protonate 3D: Use the "Protonate 3D" function to add hydrogen atoms and assign the correct protonation states to the amino acid residues.

  • Energy Minimization: Perform a restrained energy minimization of the protein structure to relieve any steric clashes.

Identifying Key Interactions and Generating the Pharmacophore

The interactions between sorafenib and the VEGFR-2 active site in the 4ASD structure are crucial for defining the pharmacophore features.[20][21] Key interactions include:

  • Hydrogen Bonds: The urea moiety of sorafenib forms hydrogen bonds with the backbone of Cys919 in the hinge region.

  • Hydrophobic Interactions: The trifluoromethylphenyl ring of sorafenib occupies a hydrophobic pocket.

  • Aromatic Interactions: The pyridine ring of sorafenib is involved in aromatic interactions.

Structure-Based Pharmacophore Generation Protocol (Using MOE):

  • Open Pharmacophore Query Editor: With the prepared 4ASD structure loaded, open the "Pharmacophore Query Editor".

  • Feature Annotation: Use the "Consensus" feature to automatically identify potential pharmacophoric features based on the interactions between sorafenib and the VEGFR-2 active site.[22][23]

  • Manual Refinement: Manually add, delete, or modify the automatically generated features based on a thorough analysis of the protein-ligand interactions. For example, ensure that the HBD and HBA features corresponding to the Cys919 interaction are included.

  • Define Feature Radii and Excluded Volumes: Adjust the radii of the pharmacophore features and add excluded volumes to represent the steric constraints of the binding pocket.

Structure_Based_Workflow A Select & Download PDB Structure (e.g., 4ASD for VEGFR-2) B Protein Preparation (Remove Water, Protonate, Minimize) A->B C Analyze Protein-Ligand Interactions (H-bonds, Hydrophobic, etc.) B->C D Generate Pharmacophore Features (e.g., MOE - Pharmacophore Query Editor) C->D E Refine Model (Add/Remove Features, Excluded Volumes) D->E F Validated Structure-Based Pharmacophore Model E->F

Structure-Based Pharmacophore Modeling Workflow.

Virtual Screening: Identifying Novel Scaffolds

With a validated pharmacophore model, we can now perform a virtual screening of large compound libraries to identify novel molecules that match the pharmacophoric features and are, therefore, potential VEGFR-2 inhibitors.[22][24]

Database Preparation

The ZINC database is a free, publicly available collection of commercially available compounds for virtual screening.[22][24]

Protocol for Preparing a ZINC Database Subset:

  • Download Compounds: Download a subset of the ZINC database (e.g., "drug-like" or "lead-like") in a 3D format such as SDF or MOL2.

  • Database Preparation: Use a tool like MOE's "Database Preparation" or Discovery Studio's "Prepare Ligands" to process the downloaded compounds. This typically involves generating multiple conformations for each molecule, assigning correct protonation states, and calculating relevant properties.

Pharmacophore-Based Virtual Screening Workflow

The following protocol outlines the steps for a virtual screening campaign.

  • Initiate Screening: In your chosen software (e.g., MOE or Discovery Studio), set up a new pharmacophore screening experiment.

  • Input Pharmacophore and Database: Load the validated pharmacophore model (either ligand-based or structure-based) and the prepared ZINC database subset.

  • Run the Screen: The software will rapidly screen the database, fitting the conformations of each molecule to the pharmacophore query. Molecules that successfully map to the pharmacophore features are retained as "hits."

  • Hit List Analysis: The resulting hit list is typically ranked by a "fit score," which indicates how well each molecule matches the pharmacophore.

  • Post-Screening Filtering: The hit list can be further refined by applying additional filters, such as Lipinski's Rule of Five, to prioritize compounds with drug-like properties.

Virtual_Screening_Workflow A Validated Pharmacophore Model C Pharmacophore-Based Virtual Screening A->C B Prepare Compound Library (e.g., ZINC Database) B->C D Generate Ranked Hit List C->D E Post-Screening Filtering (e.g., Lipinski's Rules) D->E F Prioritized Hit Compounds for Experimental Validation E->F

Virtual Screening Workflow.

Conclusion and Future Directions

This in-depth technical guide has detailed a comprehensive, albeit hypothetical, workflow for the pharmacophore modeling of this compound, targeting the VEGFR-2 kinase. We have outlined the rationale for target selection and provided step-by-step protocols for both ligand-based and structure-based pharmacophore model generation and validation. Furthermore, we have described the application of these models in a virtual screening campaign to identify potential novel inhibitors.

The prioritized hit compounds from the virtual screening would, in a real-world drug discovery project, be subjected to experimental validation through in vitro enzymatic assays to confirm their inhibitory activity against VEGFR-2. Subsequent structure-activity relationship studies would then be conducted to optimize the most promising hits into lead compounds with improved potency, selectivity, and pharmacokinetic properties.

This guide serves as a practical blueprint for researchers embarking on similar CADD projects, emphasizing the importance of a logical, evidence-based approach to computational drug discovery.

References

  • Alanazi, A. M., et al. (2022). Novel VEGFR-2 Kinase Inhibitors as Anticancer Agents: A Review Focusing on SAR and Molecular Docking Studies (2016-2021). Chemistry & Biodiversity, 20(2), e202200847. [Link]

  • BIOVIA. (n.d.). Ligand and Pharmacophore based Design. Dassault Systèmes. [Link]

  • CD ComputaBio. (n.d.). Pharmacophore Construction Using Discovery Studio. [Link]

  • Chemical Computing Group. (n.d.). Molecular Operating Environment (MOE). [Link]

  • Eissa, I. H., et al. (2020). Design, synthesis and biological evaluation of a new thieno[2,3-d]pyrimidine-based urea derivative with potential antitumor activity against tamoxifen sensitive and resistant breast cancer cell lines. Bioorganic Chemistry, 102, 104085. [Link]

  • McTigue, M., et al. (2012). Crystal Structure of VEGFR2 (Juxtamembrane and Kinase Domains) in Complex with SORAFENIB (BAY 43-9006). RCSB Protein Data Bank. [Link]

  • wwPDB. (n.d.). PDB Entry - 4ASD. [Link]

  • Hassan, M., et al. (2022). Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). RSC Medicinal Chemistry, 13(10), 1169-1194. [Link]

  • El-Sayed, M. A., et al. (2022). New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation. Pharmaceuticals, 15(3), 346. [Link]

  • Rampogu, S., et al. (2022). Pharmacophore-Model-Based Virtual-Screening Approaches Identified Novel Natural Molecular Candidates for Treating Human Neuroblastoma. Molecules, 27(20), 6886. [Link]

  • Taha, E. A., et al. (2024). Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. RSC Medicinal Chemistry, 15(2), 269-315. [Link]

  • Al-Rubaye, I. M. M., et al. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry, 15(10), 2581-2615. [Link]

  • Irwin, J. J., & Shoichet, B. K. (2005). ZINC--a free database of commercially available compounds for virtual screening. Journal of chemical information and modeling, 45(1), 177–182. [Link]

  • Malik Al-Rubaye, I. M., et al. (2024). Discovery of Promising Inhibitors for VEGFR-2 Using Computational Methods. African Journal of Biomedical Research, 27(3), 581-591. [Link]

  • CD ComputaBio. (n.d.). Discovery Studio Tutorials. [Link]

  • Fiveable. (n.d.). Pharmacophore modeling. [Link]

  • Mahrous, R. S. R., et al. (2024). Molecular docking and pharmacophore modelling; a bridged explanation with emphasis on validation. Journal of Applied Pharmaceutical Sciences, 1(1), 138-151. [Link]

  • Chemical Computing Group. (n.d.). Introduction to Pharmacophores in MOE. [Link]

  • Koes, D. R., et al. (2015). A teach-discover-treat application of ZincPharmer: An online interactive pharmacophore modeling and virtual screening tool. PloS one, 10(8), e0134683. [Link]

  • MOE (Molecular Operating Environment) Tutorials. (2020). Structure-based pharmacophore search and docking. [Link]

  • Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. (2019). Molecules, 24(9), 1673. [Link]

  • Sangande, F., Julianti, E., & Tjahjono, D. H. (2020). Ligand-Based Pharmacophore Modeling, Molecular Docking, and Molecular Dynamic Studies of Dual Tyrosine Kinase Inhibitor of EGFR and VEGFR2. International journal of molecular sciences, 21(20), 7779. [Link]

  • Organic Mechanisms. (2023). How To Create And Use A Pharmacophore In MOE | MOE Tutorial. [Link]

  • Centurion University of Technology and Management. (n.d.). Pharmacophore modeling using Discovery Studio. [Link]

  • Reddit. (2019). What exactly is an "enrichment factor?". [Link]

  • ResearchGate. (n.d.). Enrichment Analysis for Refined Pharmacophore Models. [Link]

  • ResearchGate. (n.d.). Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking and Biological Evaluation for Identification of Potential Poly (ADP-Ribose) Polymerase-1 (PARP-1) Inhibitors. [Link]

  • BIOVIA - Dassault Systèmes. (n.d.). Ligand and Pharmacophore based Design. [Link]

  • ResearchGate. (n.d.). Pharmacophore Modelling and Molecular Docking Simulation Tutorial. [Link]

  • Malik, I. M., et al. (2024). Discovery of Promising Inhibitors for VEGFR-2 Using Computational Methods. African Journal of Biomedical Research, 27(3), 581-591. [Link]

  • InteLigand. (n.d.). Creating a pharmacophore from a single protein-ligand complex. [Link]

  • Liu, X., et al. (2016). Enhancing the Enrichment of Pharmacophore-Based Target Prediction for the Polypharmacological Profiles of Drugs. Journal of chemical information and modeling, 56(7), 1348–1360. [Link]

Sources

Methodological & Application

Technical Application Note: Synthesis and Assay Preparation of 2-bromo-N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the optimized synthesis, purification, and biological assay preparation of 2-bromo-N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline (Target Compound). This molecule represents a critical scaffold in medicinal chemistry, combining the pharmacophoric properties of the indole moiety (tryptamine derivative) with an electron-deficient nitroaniline core. Such conjugates are frequently interrogated for IDO1 inhibition , tubulin binding , and antineoplastic activity . This protocol utilizes a regioselective Nucleophilic Aromatic Substitution (


) strategy to ensure high purity (>98%) required for sensitive cell-based and enzymatic assays.

Introduction & Biological Significance[1][2][3]

The Structural Logic

The target compound creates a bridge between two distinct chemical spaces:

  • The Tryptamine Motif: A privileged structure mimicking endogenous neurotransmitters (serotonin) and interacting with various GPCRs and metabolic enzymes (e.g., Indoleamine 2,3-dioxygenase).

  • The 2-Bromo-4-nitroaniline Core: An electron-deficient aromatic ring that can serve as a covalent trap (via nitro-reduction) or a pi-stacking interactor in protein binding pockets. The bromine atom at the ortho position provides steric bulk to lock conformation and a handle for further diversification (e.g., Suzuki couplings).

Criticality of Purity in Bioassays

In biological screening, impurities such as unreacted 1-fluoro-2-bromo-4-nitrobenzene (electrophile) or residual copper/palladium (if metal catalysis were used) can act as "pan-assay interference compounds" (PAINS), leading to false positives. The metal-free


 route described below minimizes these risks.

Chemical Synthesis Strategy

Mechanism: Regioselective

The synthesis relies on the nucleophilic attack of the primary amine of tryptamine upon the activated C-1 position of 1-fluoro-2-bromo-4-nitrobenzene .

  • Activation: The para-nitro group strongly withdraws electron density, activating the C-F bond.

  • Regioselectivity: Fluoride is a superior leaving group to bromide in

    
     reactions due to the high electronegativity of fluorine, which stabilizes the Meisenheimer complex intermediate. This ensures the amine displaces the fluorine, not the bromine.
    
Reaction Scheme Visualization

ReactionScheme SM1 Tryptamine (Nucleophile) Complex Meisenheimer Complex SM1->Complex  DMF, K2CO3, 60°C   SM2 1-Fluoro-2-bromo- 4-nitrobenzene (Electrophile) SM2->Complex  DMF, K2CO3, 60°C   Product 2-bromo-N-[2-(1H-indol-3-yl) ethyl]-4-nitroaniline (Target) Complex->Product - F⁻ Byproduct HF (Neutralized by Base) Complex->Byproduct

Figure 1: Regioselective Nucleophilic Aromatic Substitution pathway.

Detailed Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4]Purity Requirement
Tryptamine 160.221.0>98% (HPLC)
1-Fluoro-2-bromo-4-nitrobenzene 219.991.1>97%
Potassium Carbonate (K₂CO₃) 138.212.5Anhydrous, Powdered
DMF (N,N-Dimethylformamide) -SolventAnhydrous (Water <50 ppm)
Ethyl Acetate / Hexanes --ACS Grade (for workup)
Step-by-Step Procedure
Phase 1: Reaction Setup
  • Preparation: Oven-dry a 50 mL round-bottom flask (RBF) and a magnetic stir bar. Purge with Nitrogen (

    
    ) or Argon.
    
  • Dissolution: Add Tryptamine (1.0 mmol, 160 mg) to the flask. Add anhydrous DMF (3.0 mL). Stir until fully dissolved.

  • Base Addition: Add K₂CO₃ (2.5 mmol, 345 mg). The mixture will appear as a suspension.

  • Electrophile Addition: Add 1-Fluoro-2-bromo-4-nitrobenzene (1.1 mmol, 242 mg) in one portion.

    • Note: A slight color change (yellow to orange) may occur immediately.

  • Reaction: Heat the mixture to 60°C in an oil bath. Stir vigorously for 4–6 hours .

    • Monitoring: Check reaction progress via TLC (30% EtOAc in Hexanes). The starting fluoride (

      
      ) should disappear; the product (
      
      
      
      ) will appear as a bright yellow/orange spot.
Phase 2: Work-up
  • Quench: Cool the reaction to room temperature (RT). Pour the mixture into ice-cold water (30 mL) with vigorous stirring. The product should precipitate as a yellow/orange solid.[5]

  • Extraction: If the solid is too fine to filter, extract with Ethyl Acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers with:

    • Water (2 x 20 mL) to remove DMF.

    • Brine (1 x 20 mL).

  • Drying: Dry over anhydrous MgSO₄ or Na₂SO₄ , filter, and concentrate in vacuo.

Phase 3: Purification
  • Recrystallization (Preferred): Dissolve the crude solid in minimal boiling Ethanol . Allow to cool slowly to RT, then to 4°C. Filter the yellow needles.

  • Flash Chromatography (Alternative): If impurities persist, purify via silica gel chromatography using a gradient of 10% → 40% Ethyl Acetate in Hexanes .

Quality Control & Characterization

Before biological use, the compound must meet these specifications:

MetricSpecificationMethod
Appearance Yellow to Orange crystalline solidVisual
Purity > 95% (ideally >98%)HPLC (254 nm)
Identity Consistent with structure¹H-NMR (DMSO-d₆)
Residual Solvent < 0.5% (DMF/EtOAc)¹H-NMR

Expected ¹H-NMR Signals (DMSO-d₆, 400 MHz):

  • 
     10.8 (s, 1H, Indole NH)
    
  • 
     8.3 (d, 1H, Nitro-aromatic H3)
    
  • 
     8.0 (dd, 1H, Nitro-aromatic H5)
    
  • 
     7.6 (d, 1H, Indole)
    
  • 
     6.8 (d, 1H, Nitro-aromatic H6 - ortho to amine)
    
  • 
     6.4 (t, 1H, Aniline NH)
    
  • 
     3.5 (q, 2H, 
    
    
    
    -N)
  • 
     3.0 (t, 2H, Indole-
    
    
    
    )

Biological Assay Preparation Protocol

Solubility & Stock Solutions

This compound is lipophilic. Proper solubilization is critical to prevent precipitation in aqueous media.

  • Primary Stock: Dissolve powder in 100% DMSO to a concentration of 10 mM .

    • Storage: Aliquot into amber vials (avoid light) and store at -20°C. Stable for 6 months.

    • Freeze/Thaw: Limit to <3 cycles.

  • Working Solution: Dilute the stock into culture medium or assay buffer immediately prior to use.

    • Final DMSO Limit: Ensure final DMSO concentration in the assay is < 0.5% (v/v) to avoid solvent toxicity.

Assay Workflow: Cytotoxicity / Inhibition Screen

AssayWorkflow Stock 10 mM DMSO Stock (-20°C Storage) Dilution Serial Dilution (1:3 in Medium) Stock->Dilution Thaw & Dilute Treatment Compound Addition (72h Incubation) Dilution->Treatment Transfer Plating Cell Seeding (96/384-well Plate) Plating->Treatment 24h Attachment Readout Readout (e.g., CellTiter-Glo / Enzymatic Activity) Treatment->Readout Lysis/Reagent Analysis Data Analysis (IC50 Calculation) Readout->Analysis RFU/RLU

Figure 2: Standard High-Throughput Screening (HTS) workflow for nitroaniline derivatives.

Troubleshooting Guide

IssueProbable CauseSolution
Low Yield Incomplete reaction; Fluoride leaving group not activated enough.Increase temperature to 80°C; Ensure K₂CO₃ is finely powdered.
Sticky/Oily Product Residual DMF.Wash organic layer thoroughly with water (3x). Lyophilize from benzene/dioxane if necessary.
Precipitation in Assay Compound insolubility in aqueous buffer.Sonicate the DMSO stock. Do not exceed 50 µM in assay buffer.
Unexpected NMR Peaks Acetylation (if Acetyl chloride used nearby) or oxidation.Use fresh reagents. Store under inert gas.

References

  • Nucleophilic Arom

    
    ) Mechanism: 
    
    • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of the reaction of 2,4-dinitrochlorobenzene with some amines. Chemical Reviews. Link

  • Tryptamine Derivatives in Oncology

    • Masi, M., et al. (2021).[1] Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents. Molecules.[1][2][3][5][6][7][8][9][10] Link

  • Synthesis of Nitroaniline Derivatives

    • BenchChem Technical Guides. (2025).[5] A Technical Guide to the Historical Synthesis of Nitroaniline Derivatives.Link

  • Biological Activity of Nitro Compounds

    • Nepali, K., et al. (2019). Nitro group-containing drugs.[11][12] Journal of Medicinal Chemistry. Link

  • General Protocol for Indole Synthesis

    • Organic Syntheses, Coll. Vol. 5. Preparation of Tryptamine Derivatives.[1][10]Link

Sources

Troubleshooting & Optimization

Improving yield of 2-bromo-N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.## Technical Support Center: Synthesis of 2-bromo-N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline

Welcome to the dedicated technical support guide for the synthesis of this compound. This resource is designed for researchers, medicinal chemists, and process development scientists who are working on or planning to undertake this synthesis. The following sections provide in-depth answers to common questions, troubleshooting strategies for potential issues, and detailed protocols grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for this synthesis?

The synthesis of this compound from 2-bromo-4-nitroaniline and tryptamine proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[1][2][3]

Causality Explained: The aromatic ring of 2-bromo-4-nitroaniline is rendered significantly electron-deficient by the strong electron-withdrawing effect of the nitro (-NO₂) group. This "activates" the ring for attack by a nucleophile. The primary amine of tryptamine acts as the nucleophile, attacking the carbon atom bonded to the bromine, which is the leaving group. The reaction is facilitated when the electron-withdrawing group is positioned ortho or para to the leaving group, as this allows for the effective delocalization and stabilization of the negative charge in the key reaction intermediate, the Meisenheimer complex.[2][3]

Here is a diagram illustrating the accepted SNAr mechanism:

Caption: The SNAr mechanism pathway.

Q2: Why is a base often included in this reaction, and which one should I choose?

While the reaction can proceed without an added base (using a second equivalent of tryptamine to neutralize the HBr formed), incorporating a non-nucleophilic base is crucial for maximizing yield.

Causality Explained: The primary amine of tryptamine is the nucleophile. During the reaction, a proton is lost from this amine. If no other base is present, another molecule of tryptamine will act as a base, becoming protonated and thus non-nucleophilic. This effectively halves the amount of your key nucleophile available for the desired reaction. By adding an external base, you preserve the tryptamine concentration.

Recommended Bases: For SNAr reactions, inorganic carbonate bases are generally effective and economical. The choice can influence reaction kinetics.

BaseSolvent SystemTemperatureRationale
K₂CO₃ DMF, MeCN60-100 °CA reliable, cost-effective choice. Sufficiently basic for many SNAr reactions.[4]
K₃PO₄ MeCN, Dioxane60-100 °CA stronger base than K₂CO₃, can be effective if the reaction is sluggish.[4]
Cs₂CO₃ DMF, MeCNRT - 80 °CA very strong base that can lead to higher reactivity, sometimes allowing for lower temperatures.[4]

Troubleshooting Guide: Improving Reaction Yield

This section addresses the most common issues encountered during the synthesis in a problem-and-solution format.

Troubleshooting_Yield start Low or No Yield Observed check_tlc Analyze crude reaction mixture by TLC start->check_tlc unreacted_sm Observation: Mainly unreacted starting materials check_tlc->unreacted_sm Path 1 multiple_spots Observation: Multiple new spots (side products) check_tlc->multiple_spots Path 2 cause_temp Cause: Temperature too low or reaction time too short? unreacted_sm->cause_temp cause_base Cause: Base ineffective or absent? unreacted_sm->cause_base cause_reagents Cause: Degraded tryptamine? unreacted_sm->cause_reagents cause_impurity Cause: Impure 2-bromo-4-nitroaniline? (e.g., dibromo impurity) multiple_spots->cause_impurity cause_degradation Cause: Reaction temp too high? (Tryptamine degradation) multiple_spots->cause_degradation solution_temp Solution: Increase temperature to 80-100°C. Extend reaction time to 12-24h. cause_temp->solution_temp solution_base Solution: Add 1.5-2.0 eq. of K₂CO₃ or K₃PO₄. cause_base->solution_base solution_reagents Solution: Use fresh, high-purity tryptamine. Store under inert gas. cause_reagents->solution_reagents solution_impurity Solution: Recrystallize 2-bromo-4-nitroaniline before use (see Protocol 2). cause_impurity->solution_impurity solution_degradation Solution: Lower temperature. Monitor reaction closely by TLC. cause_degradation->solution_degradation

Caption: Troubleshooting logic for low reaction yield.

Q3: My TLC shows multiple spots and purification is difficult. What are the likely side products?

The most common reason for a complex product mixture is the presence of impurities in your starting materials.

  • Di-brominated Impurity: The synthesis of 2-bromo-4-nitroaniline from 4-nitroaniline can sometimes produce 2,6-dibromo-4-nitroaniline as a byproduct.[5][6] This impurity will react with tryptamine to form a di-substituted product, which can be difficult to separate from your desired mono-substituted product.

    • Solution: Ensure the purity of your 2-bromo-4-nitroaniline starting material. If necessary, recrystallize it before use. A detailed protocol is provided below.

  • Tryptamine Degradation: Tryptamine and other indole-containing compounds can be sensitive to heat and acidic conditions, potentially leading to decomposition or polymerization.[7][8]

    • Solution: Avoid excessively high reaction temperatures. Ensure your reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative degradation.

Q4: My tryptamine appears discolored. Can I still use it?

Discoloration (often pinkish or brownish) is a sign of tryptamine oxidation or degradation. While it may still contain the active compound, using degraded tryptamine will introduce impurities and lower the effective concentration of your nucleophile, leading to lower yields.

  • Best Practice: For optimal and reproducible results, always use fresh, white to off-white, crystalline tryptamine. Store it in a cool, dark place under an inert atmosphere.

Experimental Protocols & Workflows

The following protocols provide a validated starting point for your experiments.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification sm_purity 1. Verify Purity of Starting Materials (Recrystallize if needed) setup 2. Assemble Reaction (Inert Atmosphere) sm_purity->setup reagents 3. Add Solvent, Base, 2-bromo-4-nitroaniline, and Tryptamine setup->reagents heat 4. Heat Reaction (e.g., 80°C, 12-24h) reagents->heat monitor 5. Monitor Progress by TLC heat->monitor cool 6. Cool and Quench Reaction Mixture monitor->cool extract 7. Liquid-Liquid Extraction cool->extract purify 8. Purify Crude Product (Column or Recrystallization) extract->purify final_product Final Product: This compound purify->final_product

Caption: General experimental workflow.

Protocol 1: Synthesis of this compound
  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromo-4-nitroaniline (1.0 eq.), tryptamine (1.1 eq.), and potassium carbonate (K₂CO₃, 1.5 eq.).

  • Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add anhydrous acetonitrile (MeCN) or N,N-dimethylformamide (DMF) via syringe to achieve a starting material concentration of approximately 0.1 M.

  • Reaction: Heat the stirred mixture to 80 °C in an oil bath.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the limiting starting material is consumed (typically 12-24 hours).

  • Workup (Cooling): Allow the reaction mixture to cool to room temperature.

  • Workup (Filtration/Quench): Filter off the inorganic solids and rinse with a small amount of ethyl acetate. Alternatively, dilute the entire reaction mixture with water and ethyl acetate.

  • Workup (Extraction): Transfer the solution to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

  • Workup (Washing): Wash the combined organic layers with water, followed by saturated aqueous sodium chloride (brine).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography (e.g., silica gel, eluting with a gradient of hexane/ethyl acetate) or by recrystallization.

Protocol 2: Purification of 2-bromo-4-nitroaniline by Recrystallization

This protocol is essential if you suspect your starting material is impure.

  • Dissolution: In a flask, dissolve the crude 2-bromo-4-nitroaniline in a minimal amount of a hot solvent mixture, such as dichloromethane/methanol or aqueous ethanol.[9][10]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. If needed, further cool the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent. The purified compound should be a yellow solid.

References

  • Arshad, M. N., et al. (2009). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, E65, o480. [Link]

  • CN203187606U - 2-bromo-4-nitroaniline synthesis device. (2013).
  • CN101671266A - Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt. (2010).
  • Wang, Z., et al. (2014). The facile synthesis of 2-bromoindoles via Cs2CO3-promoted intramolecular cyclization of 2-(gem-dibromovinyl)anilines under transition-metal-free conditions. RSC Advances, 4(92), 50763-50766. [Link]

  • PrepChem. (n.d.). Preparation of 2-Bromo-4-chloro-6-iodo-N-nitroaniline. Retrieved February 15, 2026, from [Link]

  • Jacobs, F. J. F., et al. (2021). Substitution reactivity and structural variability induced by tryptamine on the biomimetic rhenium tricarbonyl complex. Dalton Transactions, 50(30), 10487-10500. [Link]

  • SIELC Technologies. (2018). 2-Bromo-4-nitroaniline. [Link]

  • Gunda, P., et al. (2016). High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. ACS Combinatorial Science, 18(7), 389-394. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Scribd. (n.d.). Analytical Chemistry of Tryptamines. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2009). 2-Bromo-4-nitroaniline. [Link]

  • US2616896A - Synthesis of tryptamine. (1952).
  • Bappalige, N. N., et al. (2010). Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal. International Journal of Applied Physics, 1(2), 151-156. [Link]

  • Chemistry LibreTexts. (2019). 16.6: Multistep Synthesis. [Link]

  • Yilmaz, S., et al. (2024). Synthesis of Tryptamine-Thiazolidin-4-one Derivatives and the Combined In Silico and In Vitro Evaluation of their Biological Activity and Cytotoxicity. ACS Omega. [Link]

  • Umeda, R., et al. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Molecules, 26(5), 1365. [Link]

  • Gotvaldova, K., et al. (2022). Determination of tryptamine alkaloids and their stability in psychotropic mushrooms. Drug Testing and Analysis, 15(3), 302-313. [Link]

  • Reddit. (2020). Trouble understanding the procedure from a paper (Catalytic synthesis of Tryptamine from L-Tryptophan). r/chemhelp. [Link]

  • ResearchGate. (2023). Nucleophilic Substitution Reaction at the 1Position of 1Hydroxytryptamine and -tryptophan Derivatives. [Link]

  • Magritek. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence. Retrieved February 15, 2026, from [Link]

  • Hino, T., & Nakagawa, M. (1976). BROMINATION OF 3-SUBSTITUTED INDOLES. ISOLATION AND PROPERTIES OF 3-BROMOINDOLENINES. Heterocycles, 5(1), 481-486. [Link]

  • CN102993022A - Preparation method of bromoaniline. (2013).
  • Runguphan, W., et al. (2009). Silencing of tryptamine biosynthesis for production of nonnatural alkaloids in plant culture. Proceedings of the National Academy of Sciences, 106(33), 13673-13678. [Link]

  • ACS Publications. (2025). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. [Link]

  • Sciencemadness.org. (2015). Tryptamine synthesis: workup woes. [Link]

  • Sciencemadness.org. (2024). Tryptamine Acylation-Cylization. [Link]

Sources

Technical Support Center: Solubility Guide for 2-bromo-N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Root Cause Analysis

User Issue: Difficulty dissolving the compound in Dimethyl Sulfoxide (DMSO) or precipitation observed upon dilution into biological media.

Chemical Profile: The solubility challenges associated with 2-bromo-N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline stem directly from its molecular architecture.[1] This molecule combines two distinct hydrophobic pharmacophores:[1]

  • Indole Moiety: A planar, electron-rich aromatic system prone to

    
     stacking.[1]
    
  • Nitroaniline Core: The electron-withdrawing nitro group and the bromine atom create a polarized but highly lipophilic scaffold.

The "Stacking" Problem: While DMSO is a polar aprotic solvent capable of dissolving aromatic compounds, this specific molecule exhibits high Crystal Lattice Energy . The flat indole and aniline rings stack efficiently in the solid state. To dissolve the compound, the solvent must overcome these intermolecular forces. If the DMSO contains even trace amounts of water (hygroscopic absorption), the solvent power decreases exponentially, causing the hydrophobic "stacking" forces to dominate, leading to precipitation.

Troubleshooting Decision Matrix

Use the following logic flow to diagnose your specific solubility issue.

SolubilityTroubleshooting Start Start: Observation CloudyStock Stock Solution is Cloudy/Turbid Start->CloudyStock ClearStock Stock is Clear Start->ClearStock CheckWater Check DMSO Quality (Is it fresh/anhydrous?) CloudyStock->CheckWater MediaCrash Precipitates in Cell Media ClearStock->MediaCrash Upon dilution DilutionProtocol Modify Dilution Strategy (Stepwise/Intermediate) MediaCrash->DilutionProtocol HeatSonic Apply Heat (40°C) & Sonication CheckWater->HeatSonic Fresh Bottle ReplaceDMSO Replace with Anhydrous DMSO CheckWater->ReplaceDMSO Old/Opened > 1 month Success Solubilized HeatSonic->Success DilutionProtocol->Success ReplaceDMSO->HeatSonic

Figure 1: Decision matrix for diagnosing solubility failures based on visual inspection of the stock solution and behavior in biological media.

Standard Operating Protocols (SOPs)

Protocol A: Preparation of High-Quality Stock Solution (10 mM - 50 mM)

Use this protocol to ensure the initial dissolution overcomes crystal lattice energy.[1]

Reagents:

  • Compound: this compound[1][2]

  • Solvent: Anhydrous DMSO (≥99.9%, stored over molecular sieves).

Procedure:

  • Weighing: Weigh the required amount of powder into a glass vial (avoid plastic microcentrifuge tubes initially, as they can leach plasticizers or absorb hydrophobic drugs).

  • Solvent Addition: Add the calculated volume of Anhydrous DMSO to the center of the vial.

  • Vortexing: Vortex vigorously for 30 seconds.

    • Checkpoint: If the solution is clear, proceed. If particles remain, proceed to Step 4.

  • Sonication (Critical): Place the vial in an ultrasonic water bath at 40 kHz for 5–10 minutes. The bath water should be warm (~37°C to 45°C).

    • Why? Acoustic cavitation provides the kinetic energy needed to disrupt the

      
       stacking of the indole rings [1].
      
  • Visual Inspection: Hold the vial up to a light source. The solution must be a single phase with no floating micro-crystals.

Protocol B: The "Step-Down" Dilution for Biological Assays

Use this protocol if the compound precipitates ("crashes out") when added to cell culture media.[1]

The Mechanism of Failure: Rapidly adding a hydrophobic DMSO stock to an aqueous buffer causes a "solvent shock." The local concentration of water spikes, and the compound aggregates before it can disperse.

Corrective Procedure:

  • Prepare Intermediate Plate: Do not pipette directly from Stock (100%) to Media (0%).

  • Serial Dilution in DMSO: Perform all serial dilutions in 100% DMSO first.

  • Intermediate Step (Optional but Recommended): If the final concentration is high (>10 µM), dilute the DMSO stock 1:10 into PEG-400 or Glycerol before adding to the media. These co-solvents bridge the polarity gap between DMSO and water [2].

  • Rapid Dispersion: When adding the DMSO/compound mix to the media, submerge the tip and dispense while swirling or vortexing the media. Do not drop it on the static surface.

Technical Data & Specifications

ParameterSpecification / Behavior
Primary Solvent DMSO (Dimethyl Sulfoxide)
Solubility Limit (Est.) ~25–50 mM (Requires heating/sonication)
Hygroscopicity Risk High . >1% water content in DMSO can reduce solubility by 50%+.[1]
Visual Appearance Yellow to Orange crystalline solid (Solid); Yellow solution (DMSO).
Storage (Stock) -20°C, desiccated, protected from light.
Freeze-Thaw Stability Poor .[1] Repeated cycles attract moisture. Aliquot immediately.

Frequently Asked Questions (FAQ)

Q: My stock solution was clear yesterday, but today it looks cloudy or has crystals at the bottom. Why? A: This is likely due to moisture uptake .[3] DMSO is hygroscopic.[3][4][5] If the vial was opened in a humid room or stored in a freezer without a desiccator, water condensed into the DMSO.

  • Fix: Re-solubilize by warming to 37°C and sonicating. For future experiments, use single-use aliquots to avoid repeated opening of the main stock [3].[1]

Q: Can I use Ethanol instead of DMSO? A: Generally, no . While the nitroaniline portion might tolerate ethanol, the indole-ethyl chain renders the molecule too lipophilic for ethanol to dissolve effectively at high concentrations (>10 mM). Ethanol also evaporates faster, leading to concentration errors.

Q: I see a "jelly-like" ring when I add the compound to my assay buffer. A: This is a classic "Oiling Out" phenomenon.[1] The compound is forming a supersaturated amorphous phase.[5]

  • Fix: Reduce the final concentration. If you need high concentrations, add a surfactant like Tween-80 (0.01%) or Pluronic F-127 to your assay buffer before adding the compound.[1] This stabilizes the colloid [4].

Q: The compound sticks to my plastic tips. A: Hydrophobic compounds often adsorb to polypropylene.

  • Fix: Use Low-Retention pipette tips or pre-wet the tip with pure DMSO before aspirating the stock solution.

References

  • Di, L., & Kerns, E. H. (2006).[6] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.[1] Link

  • Li, P., & Zhao, L. (2016). Developing early formulations: Practice and perspective. International Journal of Pharmaceutics, 514(2), 416-427.[1] (Discusses cosolvent systems like PEG/DMSO).

  • Waybright, T. J., et al. (2009). Increasing the reliability of compound management: The effects of water on DMSO stocks. Journal of Biomolecular Screening, 14(6), 708–715. Link[1]

  • BenchChem Technical Support. (2025). Managing Low Aqueous Solubility of Hydrophobic Compounds in Biological Assays. Link[1]

Sources

Removing unreacted tryptamine from 2-bromo-N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline mixtures

[1]

Topic: Removing unreacted tryptamine from 2-bromo-N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline mixtures. Ticket ID: CHEM-PUR-8821 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences[1]

Executive Summary

The separation of unreacted tryptamine (a primary aliphatic amine) from This compound (a secondary aromatic amine) relies principally on the massive disparity in basicity between the two species.

  • The Impurity (Tryptamine): High basicity (

    
    ). Readily protonates to form water-soluble salts.
    
  • The Product (Nitroaniline Derivative): Extremely low basicity (

    
    ). The electron-withdrawing nitro group and the aromatic ring delocalize the nitrogen lone pair, rendering it non-basic under mild conditions.
    

This guide details three validated protocols: Chemoselective Extraction (Standard), Chromatographic Polishing (High Purity), and Chemical Scavenging (Trace Removal).[1]

Module 1: Chemoselective Acid-Base Extraction (The Workhorse)

This is the most efficient first-line method. It exploits the fact that dilute acid will protonate the tryptamine (driving it into the aqueous phase) while the nitroaniline product remains neutral and organic-soluble.

The Protocol

Prerequisites:

  • Reaction mixture dissolved in a water-immiscible solvent (DCM or Ethyl Acetate).

  • Warning: Avoid strong mineral acids (conc.

    
    ) which may polymerize the indole core. Use dilute HCl or Citric Acid.
    
StepActionMechanistic Rationale
1 Dissolution Dissolve crude mixture in Dichloromethane (DCM) . Avoid Ether if possible (tryptamine salts can sometimes remain suspended in ether).
2 Acid Wash Wash the organic layer with 1M HCl (3x volumes). Alternative: Use 10% Citric Acid if the indole core shows sensitivity.
3 Validation Check the aqueous layer by TLC (basify a small aliquot with NaOH, extract into EtOAc, spot on plate).
4 Neutralization Wash the organic layer with Saturated

followed by Brine .
5 Drying Dry over

, filter, and concentrate.
Troubleshooting: "The Dreaded Emulsion"
  • Issue: Indole derivatives are lipophilic and can stabilize emulsions during the acid wash.

  • Solution: Add a small amount of Methanol (5-10%) to the DCM layer before washing, or saturate the aqueous acid layer with NaCl (Brine/Acid mixture) to increase ionic strength and force phase separation.

Module 2: Chromatographic Separation

If extraction is insufficient (e.g., <95% purity), flash chromatography is required.[1]

The Challenge: Tryptamine Tailing

Primary amines like tryptamine interact strongly with the silanols on silica gel, causing severe "streaking" or "tailing" that co-elutes with your product.

The Solution: Mobile Phase Modifiers
  • Visual Cue: Your product is a nitroaniline , meaning it will likely be Yellow/Orange .[1] Tryptamine is colorless (UV active). Collect the yellow band; discard the UV-active streak that follows.

Recommended System:

  • Solvent: DCM / Methanol (95:5 to 90:10 gradient).

  • Modifier: Add 1% Triethylamine (TEA) or 1%

    
      to the mobile phase.
    
    • Why? The base competes for the acidic silanol sites on the silica, allowing the tryptamine to elute as a compact band rather than a streak.

Module 3: Chemical Scavenging (Trace Removal)

For high-throughput synthesis or when extraction yields stubborn emulsions, use a solid-supported scavenger to covalently bind the unreacted tryptamine.

Logic Flow

We utilize the difference in nucleophilicity.[2] The primary amine (tryptamine) is a potent nucleophile. The secondary aniline (product) is deactivated by the nitro group and sterically hindered.

ScavengingWorkflowStartCrude Mixture(Product + Tryptamine)ResinAdd PS-Isocyanate Resin(3-4 equivalents relative to impurity)Start->Resin Dissolve in DCM/THFReactionAgitate at RT(4-12 Hours)Resin->Reaction Chemoselective AttackFiltrationFilter SuspensionReaction->FiltrationResultFiltrate containsPure ProductFiltration->Result Solution PhaseWasteResin-Bound Urea(Discard)Filtration->Waste Solid Phase

Figure 1: Workflow for removing primary amine impurities using polystyrene-isocyanate (PS-NCO) resin.

Protocol:

  • Dissolve crude mixture in dry DCM or THF.

  • Add PS-Isocyanate resin (approx. 3 equivalents relative to the estimated tryptamine content).

  • Shake gently at room temperature for 4–12 hours.

    • Mechanism:[1][3][4] Tryptamine attacks the isocyanate to form an insoluble urea. The electron-deficient nitroaniline product is too weak a nucleophile to react.

  • Filter the resin. The filtrate contains your purified product.

FAQ: Common Pitfalls

Q1: My product oiled out during the acid wash. What happened? A: You likely used an acid concentration that was too high, or the product hydrochloride salt formed and is insoluble in water and DCM.

  • Fix: Use a more polar organic solvent mixture (e.g., DCM/MeOH 9:[1]1) for the extraction, or switch to a weaker acid (0.5M Citric Acid) to ensure only the highly basic tryptamine is protonated.

Q2: Can I use acetic anhydride to cap the tryptamine? A: Yes, but proceed with caution. While acetic anhydride will convert tryptamine to N-acetyltryptamine (an amide, which is neutral and easily separated by chromatography), it can potentially acetylate your nitroaniline product if heated or catalyzed by DMAP.[1] The resin method (Module 3) is safer.

Q3: I see a new spot on TLC after acid extraction. Did I degrade the indole? A: Indoles are acid-sensitive. If you used strong HCl or left it too long, you may have initiated dimerization.[1] Always keep acid contact time short and keep the mixture cold (

References

  • Basicity of Anilines:The pKa of 4-nitroaniline is approximately 1.0, while aliphatic amines like tryptamine have pKa values near 10.0.

    • Source: PubChem. 4-Nitroaniline Compound Summary. Link

  • Amine Purification Strategies:Guidance on separating primary amines from secondary/tertiary amines using acid-base extraction and chrom

    • Source: Common Organic Chemistry.[1] Amine Workup and Purification. Link

  • Scavenging Resins:Use of isocyanate resins for the removal of nucleophilic amines.

    • Source: Biotage.[1] Isocyanate Resin (PS-NCO) Applications. Link

  • Tryptamine Properties:Solubility and pKa data confirming the validity of acid extraction.

    • Source: ChemicalBook.[1] Tryptamine Properties & Stability.[5] Link

Technical Support Center: Indole Protection During Nitroaniline Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the oxidation of the indole moiety during coupling reactions with nitroanilines. Here, we will explore the underlying mechanisms of this common side reaction and provide robust, field-tested strategies to ensure the integrity of your indole-containing molecules.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant degradation of my indole-containing starting material during my coupling reaction with a nitroaniline. What is the likely cause?

The indole nucleus, particularly at the C2 and C3 positions, is electron-rich and highly susceptible to oxidation. During coupling reactions, especially under conditions that are even mildly oxidative, the indole ring can undergo a variety of unwanted side reactions. The presence of a nitro group on the aniline coupling partner can exacerbate this issue. Nitroarenes can act as oxidants, particularly at elevated temperatures or in the presence of certain catalysts.

The most common degradation pathway involves the formation of oxindoles, isatins, or further oligomeric species. The reaction is often catalyzed by trace metals, light, or air (oxygen).

Visualizing the Problem: A Simplified Oxidation Pathway

Indole Indole Moiety Oxidative_Conditions Oxidative Conditions (e.g., air, light, heat, trace metals) Indole->Oxidative_Conditions Oxindole Oxindole Oxidative_Conditions->Oxindole Further_Oxidation Further Oxidation Products (e.g., Isatin, Dimers) Oxindole->Further_Oxidation caption Fig 1. Simplified pathway of indole oxidation.

Caption: Fig 1. Simplified pathway of indole oxidation.

Troubleshooting Guide: Strategies to Mitigate Indole Oxidation

Q2: How can I adjust my reaction conditions to minimize oxidation?

Optimizing your reaction environment is the first and most critical line of defense against indole oxidation.

Step-by-Step Protocol for an Inert Reaction Environment:

  • Degassing Solvents: Before use, thoroughly degas your reaction solvents to remove dissolved oxygen. The most effective methods are:

    • Sparging: Bubble an inert gas (argon or nitrogen) through the solvent for at least 30 minutes.

    • Freeze-Pump-Thaw: For highly sensitive reactions, perform at least three cycles of freezing the solvent (with liquid nitrogen), evacuating the headspace under high vacuum, and then thawing.

  • Inert Atmosphere: Conduct the entire experiment under a positive pressure of an inert gas like argon or nitrogen. This can be achieved using a Schlenk line or a glovebox.

  • Light Exclusion: Protect your reaction from light by wrapping the flask in aluminum foil. Certain wavelengths of light can promote the formation of radical species that initiate oxidation.

  • Temperature Control: If the reaction kinetics allow, run the coupling at the lowest possible temperature. Higher temperatures can accelerate the rate of oxidative decomposition.

Data Summary: Impact of Reaction Conditions

ParameterStandard ConditionRecommended ModificationRationale for Change
Atmosphere AirArgon or NitrogenMinimizes exposure to molecular oxygen, a key oxidant.
Solvent Standard GradeDegassed, AnhydrousRemoves dissolved oxygen and water, which can participate in side reactions.
Light Ambient Lab LightExcluded (Aluminum Foil)Prevents photo-oxidation pathways.
Temperature Elevated (e.g., > 80 °C)Reduced (e.g., 25-50 °C)Slows the rate of oxidative degradation.
Q3: Are there any additives that can help protect the indole moiety?

Yes, the addition of antioxidants or radical scavengers can be highly effective. These additives act as "sacrificial" agents, reacting with oxidative species before they can damage your indole-containing molecule.

Recommended Antioxidants:

  • Butylated Hydroxytoluene (BHT): A common and inexpensive radical scavenger. It is particularly effective at inhibiting autoxidation. A typical loading is 1-5 mol%.

  • Ascorbic Acid (Vitamin C): A water-soluble antioxidant that can be effective in biphasic or aqueous-containing systems. It is a potent reducing agent.

  • 2,6-di-tert-butyl-4-methylphenol: Another phenolic antioxidant similar in function to BHT.

Experimental Workflow for Antioxidant Addition:

Start Start: Assemble Reaction Flask Add_Indole Add Indole Substrate and Antioxidant (e.g., BHT, 1-5 mol%) Start->Add_Indole Inert_Atmosphere Establish Inert Atmosphere (Argon or Nitrogen) Add_Indole->Inert_Atmosphere Add_Solvent Add Degassed Solvent Inert_Atmosphere->Add_Solvent Add_Reagents Add Coupling Reagents and Nitroaniline Add_Solvent->Add_Reagents Run_Reaction Run Reaction Under Optimized Conditions (Low Temp, No Light) Add_Reagents->Run_Reaction End End: Work-up and Analysis Run_Reaction->End caption Fig 2. Workflow for antioxidant use in coupling reactions.

Caption: Fig 2. Workflow for antioxidant use in coupling reactions.

Q4: Should I consider using a protecting group for the indole nitrogen?

Protecting the indole nitrogen can be a very effective strategy, as it can modulate the electron density of the indole ring, making it less susceptible to oxidation. However, this adds two steps to your synthesis (protection and deprotection), so it should be considered when other methods fail.

Comparison of Common Indole N-Protecting Groups:

Protecting GroupKey FeaturesDeprotection Conditions
Boc (tert-butyloxycarbonyl) Robust, increases steric hindrance.Acidic conditions (e.g., TFA in DCM).
SEM (2-(trimethylsilyl)ethoxymethyl) Stable to a wide range of conditions.Fluoride sources (e.g., TBAF) or acid.
Sulfonyl (e.g., Tosyl, Nosyl) Strongly electron-withdrawing, significantly deactivates the ring.Reductive (e.g., Mg/MeOH) or basic conditions.

Logical Decision Flowchart: To Protect or Not to Protect?

Start Is Indole Oxidation Observed? Optimize Optimize Conditions: - Inert Atmosphere - Degassed Solvents - Low Temperature - Light Exclusion Start->Optimize Yes No_Oxidation No Further Action Needed Start->No_Oxidation No Add_Antioxidant Add Antioxidant (e.g., BHT) Optimize->Add_Antioxidant Reassess Is Oxidation Still an Issue? Add_Antioxidant->Reassess Protect Use N-Protecting Group (e.g., Boc, SEM) Reassess->Protect Yes Proceed Proceed with Synthesis Reassess->Proceed No Protect->Proceed caption Fig 3. Decision-making process for indole protection.

Caption: Fig 3. Decision-making process for indole protection.

References

  • Title: The oxidation of indoles Source: Chemical Society Reviews URL: [Link]

  • Title: Oxidation of Indoles Source: Organic Reactions URL: [Link]

  • Title: The Role of Nitro Groups in Organic Chemistry Source: John Wiley & Sons URL: [Link]

  • Title: Ascorbic Acid: Its Chemistry and Biology Source: Royal Society of Chemistry URL: [Link]

  • Title: Greene's Protective Groups in Organic Synthesis Source: John Wiley & Sons URL: [Link]

Technical Support Center: Troubleshooting Peak Tailing for 2-bromo-N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the HPLC analysis of 2-bromo-N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline. This document provides in-depth troubleshooting advice, focusing on the common and challenging issue of peak tailing. The structural complexity of this molecule, featuring a basic secondary amine, makes it particularly susceptible to undesirable interactions with standard silica-based HPLC columns. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve these chromatographic challenges effectively.

Frequently Asked Questions (FAQs)

Q1: My peak for this compound is tailing significantly. What is the most likely cause?

A1: The most probable cause of peak tailing for this compound is a secondary interaction between the basic secondary amine group on your analyte and acidic silanol groups (Si-OH) on the surface of the silica-based stationary phase.[1][2] At typical mobile phase pH ranges, these silanol groups can be deprotonated (SiO-), creating negatively charged sites that strongly interact with your protonated, positively charged basic analyte.[3][4] This ion-exchange interaction has slow kinetics, meaning the analyte molecules that engage in it are retained longer than the bulk of the analyte, resulting in a tailed peak.[5]

This phenomenon is exacerbated by:

  • Older Column Technology (Type A Silica): These columns have a higher concentration of acidic silanol groups and trace metal impurities, which increases the acidity of neighboring silanols.[6]

  • Insufficient End-Capping: End-capping is a process to chemically derivatize residual silanols, but it's never 100% complete, leaving some active sites.[7][8]

Troubleshooting Workflow

To systematically address peak tailing, follow this logical progression from simpler mobile phase adjustments to more involved column and hardware considerations.

Troubleshooting_Workflow Start Start: Peak Tailing Observed MobilePhase Step 1: Mobile Phase Optimization Start->MobilePhase AdjustpH Adjust Mobile Phase pH (Low pH: 2.5-3.5) MobilePhase->AdjustpH Initial Approach AddAdditive Add Mobile Phase Additive (e.g., Competing Base) MobilePhase->AddAdditive If pH adjustment is insufficient Column Step 2: Column Selection AdjustpH->Column If still tailing AddAdditive->Column If still tailing ModernColumn Use High-Purity, End-Capped (Type B) Silica Column Column->ModernColumn First Choice HybridColumn Consider Hybrid or Alternative Phase Column Column->HybridColumn For persistent issues or high pH methods Hardware Step 3: Hardware & Sample Check ModernColumn->Hardware If still tailing HybridColumn->Hardware If still tailing CheckConnections Check for Extra-Column Volume (Fittings, Tubing) Hardware->CheckConnections SampleOverload Test for Column Overload (Dilute Sample) Hardware->SampleOverload End Resolved: Symmetrical Peak CheckConnections->End SampleOverload->End

Caption: A systematic workflow for troubleshooting peak tailing.

In-Depth Troubleshooting Guides

Q2: How can I use the mobile phase to fix peak tailing for my basic compound?

A2: Mobile phase modification is the fastest and most common way to improve the peak shape of basic compounds. The strategy is to minimize the interaction between your protonated analyte and the deprotonated silanols.

1. Adjust Mobile Phase pH:

  • Mechanism: By lowering the mobile phase pH to a range of 2.5-3.5, you protonate the acidic silanol groups (Si-OH), neutralizing their negative charge.[9] This prevents the strong ion-exchange interaction with your basic analyte, leading to a more symmetrical peak.

  • How-To: Use a buffer to control the pH. Formic acid (0.1%) or a 10-20 mM phosphate buffer are common choices.[9] Always ensure your column is stable at the chosen pH.[10]

  • Caution: Operating too close to the analyte's pKa can lead to peak splitting or broadening as both ionized and non-ionized forms will be present.[11][12]

2. Add a Competing Base (Silanol Suppressor):

  • Mechanism: Adding a small amount of another basic compound, like triethylamine (TEA), to the mobile phase can "mask" the active silanol sites.[13][14] The competing base will preferentially interact with the silanols, leaving fewer available to interact with your analyte.[14][15]

  • How-To: A common starting concentration for TEA is 0.1-0.5% (v/v). The TEA is often used with an acid like acetic acid to form a buffer system.[16]

  • Considerations: TEA can be "sticky," leading to long column equilibration times, and it is not ideal for LC-MS applications due to ion suppression.[15] Modern, high-purity columns have reduced the necessity for additives like TEA.[3]

Additive TypeExampleTypical ConcentrationMechanism of Action
Acid/Buffer Formic Acid, Phosphoric Acid0.1% (v/v) or 10-25 mMSuppresses silanol ionization by lowering mobile phase pH.
Competing Base Triethylamine (TEA)0.1 - 0.5% (v/v)Competitively binds to active silanol sites, masking them from the analyte.[13][14]
Chaotropic Salt Ammonium Formate, NaClO410-50 mMIncreases ionic strength, which can shield silanol interactions and improve peak shape under certain conditions.[3][17]
Q3: My mobile phase adjustments aren't working. Should I get a new column?

A3: Yes, if mobile phase optimization fails, the column chemistry is the next critical factor. The choice of stationary phase is paramount for analyzing basic compounds.

1. Use a Modern, High-Purity, End-Capped Column:

  • Mechanism: Modern "Type B" silica columns are made from high-purity silica with very low metal content. This reduces the number of highly acidic silanol groups.[6] They also undergo a more thorough end-capping process, where residual silanols are reacted with a small silylating agent (like trimethylchlorosilane) to make them inert.[18][19][20] This combination drastically reduces the sites available for secondary interactions.

  • Recommendation: If you are using an older column, switching to a modern, fully end-capped C18 or C8 column from a reputable manufacturer is a highly effective solution.

2. Consider a Hybrid Silica or Alternative Phase Column:

  • Mechanism: Hybrid particle columns incorporate organic (organosiloxane) and inorganic (silica) components in their structure.[21][22] This chemistry results in fewer surface silanol groups and makes the column stable over a wider pH range (often up to pH 12).[21][23] The ability to run at a high pH allows you to deprotonate your basic analyte, making it neutral. A neutral analyte will not engage in strong ionic interactions with the stationary phase, resulting in excellent peak shape.

  • Recommendation: For persistent peak tailing or if you need to develop a method at high pH, a hybrid C18 column is an excellent choice.[22]

Analyte_Interaction Analyte Positively Charged Analyte (R-NH2+) Silanol Silica Surface Si-OH (Protonated) Si-O- (Deprotonated) Analyte->Silanol:f1 Undesirable Interaction (Causes Tailing) EndCap End-Capped Surface (Si-O-Si(CH3)3) Analyte->EndCap No Interaction (Symmetrical Peak) MobilePhase Mobile Phase Low pH (H+) Competing Base (TEA+) MobilePhase:f0->Silanol:f1 Neutralizes Surface MobilePhase:f1->Silanol:f1 Masks Surface

Caption: Interactions at the silica surface causing peak tailing.

Q4: I'm using a modern column and optimized mobile phase, but I still see some tailing. What else could be wrong?

A4: If you have addressed the primary chemical causes, the issue may be physical or related to your sample concentration.

1. Extra-Column Volume:

  • Mechanism: Peak broadening and tailing can be caused by "dead volume" in the HPLC system.[2][11] This refers to any space where your sample can spread out and mix outside of the column itself. Common culprits are poorly made connections (e.g., a gap between the tubing and the column port), or using tubing with an unnecessarily large internal diameter.[11][24]

  • Troubleshooting:

    • Ensure all fittings are properly tightened and that the tubing is fully seated in the port.

    • Use tubing with a small internal diameter (e.g., 0.005" or 0.127 mm) between the injector and the column, and the column and the detector.[11]

    • Inject a neutral, non-retained compound. If it also tails, the problem is likely physical (extra-column volume). If it does not tail, the problem is still chemical.[2]

2. Column Overload:

  • Mechanism: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[25] This is particularly true for basic compounds when using low ionic strength mobile phases (e.g., 0.1% formic acid without a salt buffer), as the few available interaction sites are easily overwhelmed.[3]

  • Troubleshooting:

    • Perform a dilution series. Dilute your sample by a factor of 5 or 10 and inject it again. If the peak shape improves dramatically, you were likely overloading the column.[25]

    • If you must inject at a high concentration, consider increasing the buffer concentration in your mobile phase to improve the column's loading capacity.[3]

Experimental Protocol: Mobile Phase Preparation for Symmetrical Peaks

This protocol describes the preparation of a low-pH mobile phase designed to minimize peak tailing for basic compounds like this compound.

Objective: To prepare 1 L of a 90:10 (v/v) Water:Acetonitrile mobile phase with 0.1% Formic Acid.

Materials:

  • HPLC-grade water (1 L)

  • HPLC-grade acetonitrile (100 mL)

  • High-purity formic acid (~1 mL)

  • Graduated cylinders (1 L and 100 mL)

  • Sterile, filtered 1 L mobile phase bottle

Procedure:

  • Measure 900 mL of HPLC-grade water using a 1 L graduated cylinder and pour it into the mobile phase bottle.

  • Measure 100 mL of HPLC-grade acetonitrile using a 100 mL graduated cylinder and add it to the water in the mobile phase bottle.

  • Carefully pipette 1.0 mL of formic acid into the water/acetonitrile mixture. This will give a final concentration of 0.1% (v/v).

  • Cap the bottle and swirl gently but thoroughly for 1-2 minutes to ensure the solution is homogeneous.

  • Degas the mobile phase using sonication for 10-15 minutes or by vacuum filtration to remove dissolved gases.

  • Label the bottle clearly with the composition (90:10 Water:ACN with 0.1% Formic Acid) and the date of preparation.

  • Prime the HPLC pump with the new mobile phase and allow the column to equilibrate for at least 15-20 minutes or until a stable baseline is achieved before injecting your sample.

References

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.

  • Inertsil Hybrid-C18. GL Sciences.

  • What is the effect of free silanols in RPLC and how to reduce it?. Pharma Growth Hub.

  • Mechanisms of retention in HPLC Part 2. SlidePlayer.

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC.

  • HPLC Peak Tailing. Axion Labs.

  • How to Reduce Peak Tailing in HPLC?. Phenomenex.

  • Difference between the normal and end capped columns. Chromatography Forum.

  • Liquid chromatography stationary phases with reduced silanol interactions. Google Patents.

  • CommaSil HPLC C18-T Hybrid Silica HPLC Column. Capital Analytical.

  • Overcoming peak tailing of basic analytes in silica type a stationary phases in RP. Phenomenex.

  • Endcapping. Wikipedia.

  • What Causes Peak Tailing in HPLC?. Chrom Tech, Inc.

  • What Is Endcapping in HPLC Columns. Chrom Tech, Inc.

  • Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. PubMed.

  • The Theory of HPLC Column Chemistry. Chromacademy.

  • Residual silanols at reversed-phase silica in HPLC - A contribution for a better understanding. ResearchGate.

  • HPLC Columns for Reversed Phase are Not Suited for Polar Compounds. MicroSolv Technology Corporation.

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. ACD/Labs.

  • HPLC Columns. Biocomma.

  • What does the term "endcapped column" mean?. Waters Knowledge Base.

  • This compound. PubChem.

  • Hybrid Particle Columns: The First Twenty Years. LCGC International.

  • Effect of pH on LC-MS Analysis of Amines. Waters Corporation.

  • 2-BROMO-4-NITROANILINE CAS#: 13296-94-1. ChemicalBook.

  • Exploring the Role of pH in HPLC Separation. Veeprho Pharmaceuticals.

  • The Importance of Mobile Phase pH in Chromatographic Separations. Technology Networks.

  • Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid. PubMed.

  • Exploring the Role of pH in HPLC Separation. Moravek.

  • Silica for HPLC Stationary Phases. Element.

  • Triethylamine as a Mobile Phase Additive: What Does It Do?. Welch Materials.

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.

  • Effect of Triethylamine (TEA) on the Retention in RPLC. Pharma Growth Hub.

  • TO ADD OR NOT TO ADD. HPLC-Today.

  • About Mobile Phase with Triethylamine. Chromatography Forum.

  • 2-Bromo-4-nitroaniline. ResearchGate.

  • Compound 2-bromo-4-nitroaniline. ChemDiv.

  • 2-Bromo-4-ethylaniline. PubChem.

Sources

Validation & Comparative

A Comparative Crystallographic Guide to N-substituted 2-bromo-4-nitroaniline Structures

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and material scientists, a deep understanding of the three-dimensional structure of molecules is paramount for predicting their physicochemical properties and biological activity. In the realm of substituted anilines, which are prevalent scaffolds in drug discovery and materials science, X-ray crystallography provides the definitive map of atomic arrangements, offering insights into conformation, intermolecular interactions, and crystal packing. This guide provides a detailed comparative analysis of the X-ray crystallographic data for 2-bromo-4-nitroaniline and explores the anticipated structural modifications upon N-substitution, with a focus on N-acetylation.

While extensive crystallographic data is available for the parent compound, 2-bromo-4-nitroaniline, a comprehensive experimental dataset for its N-acetyl derivative, N-(2-bromo-4-nitrophenyl)acetamide, is not readily found in open-access crystallographic databases. Therefore, this guide will first present a thorough examination of the known crystal structure of 2-bromo-4-nitroaniline. Subsequently, it will offer a predictive comparison, drawing upon established principles of structural chemistry and available data for analogous structures, to elucidate the likely crystallographic consequences of N-acetylation.

The Crystallographic Landscape of 2-bromo-4-nitroaniline: An In-depth Look

The crystal structure of 2-bromo-4-nitroaniline has been determined and provides a solid foundation for understanding the interplay of its constituent functional groups.[1][2] This section will dissect the key crystallographic parameters and intermolecular forces that govern its solid-state architecture.

Crystal Data and Structure Refinement

A summary of the crystallographic data for 2-bromo-4-nitroaniline is presented in Table 1.[1][2] The compound crystallizes in the orthorhombic space group Pna2₁, indicating a non-centrosymmetric arrangement of molecules in the unit cell.[1][2]

Parameter Value Reference
Chemical FormulaC₆H₅BrN₂O₂[1][2]
Formula Weight217.03 g/mol [1][2]
Crystal SystemOrthorhombic[1][2]
Space GroupPna2₁[1][2]
a (Å)11.098 (3)[1][2]
b (Å)16.763 (4)[1][2]
c (Å)3.9540 (9)[1][2]
V (ų)735.6 (3)[1][2]
Z4[1][2]
Temperature (K)296 (2)[1][2]
RadiationMo Kα (λ = 0.71073 Å)[2]
R-factor0.039[1][2]
Molecular Geometry and Conformation

The molecule is largely planar, with a slight twist of the nitro group relative to the benzene ring. The dihedral angle between the nitro group and the aromatic ring is reported to be 4.57 (4)°.[1][2][3] A significant feature of the molecular conformation is an intramolecular hydrogen bond between one of the amine protons and the adjacent bromine atom (N—H⋯Br).[1][2][3] This interaction contributes to the planarity of the molecule by forming a five-membered ring.

Supramolecular Assembly via Hydrogen Bonding

In the crystal lattice, molecules of 2-bromo-4-nitroaniline are linked by a network of intermolecular hydrogen bonds. Specifically, N—H⋯N and N—H⋯O interactions are observed, creating a robust three-dimensional architecture.[1][2][3] These non-covalent interactions are crucial in dictating the packing of the molecules and influencing the overall physical properties of the crystal.

The Hypothetical Crystal Structure of N-acetyl-2-bromo-4-nitroaniline: A Predictive Comparison

While the definitive crystal structure of N-acetyl-2-bromo-4-nitroaniline remains to be experimentally determined, we can predict the structural consequences of N-acetylation by considering the electronic and steric effects of the acetyl group.

Anticipated Changes in Molecular Geometry

The introduction of an acetyl group at the nitrogen atom will induce significant changes in the local geometry. The hybridization of the nitrogen atom will shift from sp² in the aniline to a more sp²-like character in the amide. This will lead to a planarization of the C-N(H)-C=O fragment.

The most notable conformational change will be the orientation of the acetamido group relative to the phenyl ring. Steric hindrance between the carbonyl oxygen or the methyl group of the acetyl moiety and the ortho-bromine atom will likely force the acetamido group to be twisted out of the plane of the benzene ring. This is a common feature in ortho-substituted acetanilides.

Impact on Hydrogen Bonding and Crystal Packing

The hydrogen bonding pattern will be fundamentally altered. The N-acetyl derivative possesses an N-H donor and a carbonyl oxygen acceptor, in contrast to the two N-H donors of the parent aniline. This will preclude the N—H⋯N hydrogen bonds observed in 2-bromo-4-nitroaniline. Instead, we can anticipate strong N—H⋯O=C hydrogen bonds, which are characteristic of secondary amides and are a dominant force in their crystal packing. These interactions are likely to form chains or ribbons of molecules.

The loss of one N-H donor and the introduction of a bulky acetyl group will also influence the overall crystal packing, potentially leading to a less dense structure compared to the parent aniline.

Experimental Protocols

The successful determination of a crystal structure relies on a meticulous experimental workflow. Below are generalized, yet critical, protocols for the synthesis, crystallization, and X-ray diffraction analysis of compounds like N-substituted 2-bromo-4-nitroanilines.

Synthesis of N-acetyl-2-bromo-4-nitroaniline

A standard method for the N-acetylation of anilines involves the reaction of the aniline with an acetylating agent such as acetic anhydride or acetyl chloride, often in the presence of a base or an acid catalyst.

Step-by-step protocol:

  • Dissolve 2-bromo-4-nitroaniline in a suitable solvent (e.g., glacial acetic acid).

  • Add a stoichiometric excess of acetic anhydride to the solution.

  • Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture and pour it into cold water to precipitate the product.

  • Collect the crude product by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure N-acetyl-2-bromo-4-nitroaniline.

Single Crystal Growth

The growth of high-quality single crystals is often the most challenging step. Slow evaporation is a commonly employed and effective technique for small organic molecules.

Step-by-step protocol:

  • Prepare a saturated solution of the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture thereof) at a slightly elevated temperature.

  • Filter the hot solution to remove any insoluble impurities.

  • Transfer the clear solution to a clean vial, cover it loosely with a cap or parafilm with a few pinholes to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment at a constant temperature.

  • Monitor the vial over several days to weeks for the formation of single crystals.

X-ray Data Collection and Structure Refinement

Once suitable single crystals are obtained, their structure can be determined using a single-crystal X-ray diffractometer.

Workflow Diagram:

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction synthesis Synthesis of N-acetyl-2-bromo-4-nitroaniline purification Purification by Recrystallization synthesis->purification crystal_growth Single Crystal Growth (Slow Evaporation) purification->crystal_growth data_collection Data Collection (Diffractometer) crystal_growth->data_collection structure_solution Structure Solution (e.g., SHELXT) data_collection->structure_solution structure_refinement Structure Refinement (e.g., SHELXL) structure_solution->structure_refinement

Caption: Experimental workflow for crystallographic analysis.

Concluding Remarks and Future Directions

The crystal structure of 2-bromo-4-nitroaniline reveals a molecule with a near-planar conformation stabilized by an intramolecular N—H⋯Br hydrogen bond and a crystal packing dominated by intermolecular N—H⋯N and N—H⋯O interactions. While experimental data for N-acetyl-2-bromo-4-nitroaniline is currently unavailable, a predictive analysis suggests that N-acetylation would lead to a non-planar conformation due to steric hindrance and a shift in the hydrogen bonding network towards N—H⋯O=C interactions.

This guide underscores the power of X-ray crystallography in elucidating the fine details of molecular architecture. The full experimental determination of the crystal structure of N-acetyl-2-bromo-4-nitroaniline and other N-substituted derivatives is a clear future direction. Such studies would provide invaluable data for understanding structure-property relationships in this important class of compounds and would be of significant interest to the chemical and pharmaceutical sciences.

References

  • Arshad, M. N., Tahir, M. N., Khan, I. U., & Shafiq, M. (2009). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 65(3), o480. [Link]

  • Arshad, M. N., Tahir, M. N., Khan, I. U., & Shafiq, M. (2009). 2-Bromo-4-nitroaniline. ResearchGate. [Link]

  • Arshad, M. N., Tahir, M. N., Khan, I. U., & Shafiq, M. (2009). 2-Bromo-4-nitro-aniline. PubMed. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.